1-Bromo-1,1,2,2-tetrafluorobutane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZRVAPVPPFLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371310 | |
| Record name | 1-bromo-1,1,2,2-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127117-30-0 | |
| Record name | 1-bromo-1,1,2,2-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1,1,2,2-tetrafluorobutane is a halogenated hydrocarbon of interest in organic synthesis and potentially in the development of novel pharmaceuticals and materials. Its unique combination of a bromine atom and a tetrafluoroethyl group on a butane chain makes it a versatile building block for introducing fluorinated moieties into larger molecules. The presence of fluorine can significantly alter the physicochemical properties of organic compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, safety information, and potential synthetic applications.
Chemical Identity and Properties
The fundamental identification and key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 127117-30-0 | [1] |
| Molecular Formula | C4H5BrF4 | [] |
| Molecular Weight | 208.98 g/mol | [] |
| Appearance | Clear liquid | N/A |
| Boiling Point | 134-144 °C | [] |
| Density | 1.612 g/cm³ (Predicted) | [] |
| IUPAC Name | This compound | [] |
| SMILES | CCC(C(F)(F)Br)(F)F | [] |
| InChI Key | CKZRVAPVPPFLQX-UHFFFAOYSA-N | [] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential method for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to 1,1,2,2-tetrafluorobut-1-ene in the presence of a radical initiator, such as a peroxide. This reaction proceeds via a free-radical mechanism.
Caption: A proposed free-radical addition pathway for the synthesis of this compound.
Reactivity
The bromine atom in this compound is expected to be the primary site of reactivity. It can participate in a variety of nucleophilic substitution and elimination reactions, making it a useful intermediate for introducing the 1,1,2,2-tetrafluorobutyl group into other molecules. The strong electron-withdrawing effect of the adjacent fluorine atoms may influence the reactivity of the C-Br bond.
Potential Applications
While specific industrial applications for this compound are not widely documented, its structure suggests potential utility in several areas of research and development:
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Pharmaceutical and Agrochemical Synthesis: As a fluorinated building block, this compound could be used in the synthesis of novel drug candidates and pesticides. The incorporation of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity.
-
Materials Science: Halogenated hydrocarbons are often used as intermediates in the production of polymers, refrigerants, and solvents. The properties of this compound may make it a candidate for such applications, although further research is needed.
-
Organic Synthesis: It can serve as a precursor for the synthesis of other fluorinated organic compounds through the transformation of the bromo group.
Safety Information
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. The following GHS hazard classifications are associated with a structurally similar compound, 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane, and may be relevant:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
General Protocol for Free-Radical Addition of HBr to an Alkene
Objective: To synthesize an alkyl bromide from an alkene via an anti-Markovnikov addition.
Materials:
-
Alkene (e.g., 1,1,2,2-tetrafluorobut-1-ene)
-
Hydrogen bromide (gas or solution in a non-polar solvent)
-
Radical initiator (e.g., benzoyl peroxide, AIBN)
-
Anhydrous, non-polar solvent (e.g., hexane, CCl4)
-
Inert gas (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet, etc.)
-
Heating mantle or UV lamp
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Set up a dry, inert-atmosphere reaction apparatus.
-
Dissolve the alkene and the radical initiator in the anhydrous solvent in the reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly bubble HBr gas through the solution or add a solution of HBr while stirring.
-
Initiate the reaction by either heating the mixture to reflux or irradiating with a UV lamp, depending on the chosen initiator.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
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Wash the reaction mixture with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine (if present) and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by distillation.
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.
Conclusion
This compound is a chemical compound with potential as a building block in various fields, particularly in the synthesis of fluorinated molecules for the pharmaceutical and materials science industries. While detailed information on its synthesis and specific applications is limited in publicly accessible literature, its chemical structure suggests a range of possible synthetic transformations. Further research into the reactivity and applications of this compound is warranted to fully explore its potential. Researchers and developers are encouraged to consult safety data sheets and conduct thorough risk assessments before handling this compound.
References
An In-Depth Technical Guide to the Proposed Synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane
Disclaimer: The synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane is not well-documented in publicly available scientific literature. This guide presents a proposed synthetic pathway based on established principles of organic chemistry and analogous reactions. The experimental protocols are hypothetical and should be considered illustrative. All procedures require rigorous safety precautions and should only be performed by trained professionals in a suitably equipped laboratory.
Introduction
This compound (C₄H₅BrF₄) is a halogenated alkane with potential applications as a building block in organic synthesis, particularly for the introduction of the 1,1,2,2-tetrafluoroethyl moiety in the development of novel pharmaceuticals, agrochemicals, and materials. Its unique combination of a reactive bromine atom and a stable, lipophilic fluorinated chain makes it a compound of significant interest. This technical guide outlines a plausible two-step synthetic route for researchers, commencing from the telomerization of tetrafluoroethylene (TFE) followed by catalytic hydrogenation.
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
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Step 1: Synthesis of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene. This intermediate is proposed to be synthesized via the radical-initiated addition of allyl bromide to tetrafluoroethylene. This type of reaction, often termed telomerization, is a known method for the formation of C-C bonds with fluoroalkenes.
-
Step 2: Synthesis of this compound. The final product is proposed to be obtained through the selective catalytic hydrogenation of the terminal double bond of the intermediate, 4-bromo-3,3,4,4-tetrafluorobut-1-ene.
The overall logical workflow for this proposed synthesis is depicted below.
Caption: Proposed two-step synthesis of this compound.
Quantitative Data Summary
As this is a proposed synthesis, experimental data is not available. The following tables summarize the key physical and chemical properties of the involved substances based on publicly accessible databases and expected reaction parameters.
Table 1: Properties of Reactants, Intermediate, and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Tetrafluoroethylene | C₂F₄ | 100.02 | -76.3 | 1.519 |
| Allyl Bromide | C₃H₅Br | 120.98 | 71.3 | 1.398 |
| 4-Bromo-3,3,4,4-tetrafluorobut-1-ene | C₄H₃BrF₄ | 206.96 | ~95-100 (Est.) | ~1.7 (Est.) |
| This compound | C₄H₅BrF₄ | 208.98 | ~100-105 (Est.) | ~1.8 (Est.) |
Table 2: Proposed Reaction Conditions and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Pressure (atm) | Expected Yield (%) |
| 1. Synthesis of Intermediate | TFE, Allyl Bromide, AIBN | Acetonitrile | 60 - 80 | 5 - 10 | 40 - 60 |
| 2. Hydrogenation to Final Product | H₂, Pd/C (5 mol%) | Ethanol | 25 - 40 | 1 - 5 | >90 |
Experimental Protocols
The following protocols are hypothetical and adapted from established procedures for similar chemical transformations.
Step 1: Proposed Synthesis of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene
This proposed procedure is based on the free-radical addition of an allyl halide to a perfluoroalkene.
Reaction: CH₂(g)=CF₂(g) + Br-CH₂-CH=CH₂(l) --(AIBN)--> Br-CF₂-CF₂-CH₂-CH=CH₂(l)
Methodology:
-
Apparatus Setup: A high-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, a gas inlet valve, a liquid injection port, a pressure gauge, and a thermocouple is required. The system must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Reagents:
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Allyl Bromide (1.0 eq)
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Azobisisobutyronitrile (AIBN, 0.05 eq)
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Acetonitrile (solvent)
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Tetrafluoroethylene (TFE, 1.5 eq)
-
-
Reaction Execution:
-
The autoclave is charged with a solution of allyl bromide and AIBN in acetonitrile.
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The reactor is sealed, and the inert gas is purged.
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The reactor is cooled in a dry ice/acetone bath, and the required amount of liquid TFE is condensed into the reactor.
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The reactor is allowed to warm to room temperature and then heated to 70-80 °C with vigorous stirring.
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The reaction pressure will increase upon heating. The pressure is monitored and maintained for 12-24 hours.
-
The reaction progress is monitored by taking aliquots (if the setup allows) and analyzing by GC-MS.
-
-
Work-up and Purification:
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Upon completion, the reactor is cooled to room temperature, and any excess TFE is carefully vented into a fume hood.
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The reaction mixture is transferred to a round-bottom flask.
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The solvent is removed by rotary evaporation.
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The crude product is purified by fractional vacuum distillation to yield 4-bromo-3,3,4,4-tetrafluorobut-1-ene.
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Step 2: Proposed Synthesis of this compound
This procedure is based on the standard catalytic hydrogenation of an alkene.
Reaction: Br-CF₂-CF₂-CH₂-CH=CH₂(l) + H₂(g) --(Pd/C)--> Br-CF₂-CF₂-CH₂-CH₃(l)
Methodology:
-
Apparatus Setup: A standard hydrogenation apparatus (e.g., a Parr shaker or a flask system with a hydrogen balloon) is used. A round-bottom flask is equipped with a magnetic stir bar.
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Reagents:
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4-Bromo-3,3,4,4-tetrafluorobut-1-ene (1.0 eq)
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Palladium on carbon (Pd/C, 10% w/w, 0.01 eq of Pd)
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Ethanol or Ethyl Acetate (solvent)
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Hydrogen gas (H₂)
-
-
Reaction Execution:
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To the flask, 4-bromo-3,3,4,4-tetrafluorobut-1-ene is added, followed by the solvent (ethanol).
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The Pd/C catalyst is carefully added under a stream of nitrogen.
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The flask is sealed, and the atmosphere is replaced with hydrogen gas (this is typically done by evacuating and backfilling with H₂ three times).
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The mixture is stirred vigorously under a positive pressure of hydrogen (1-3 atm or a balloon) at room temperature.
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The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.
-
-
Work-up and Purification:
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Upon completion, the hydrogen atmosphere is carefully replaced with nitrogen.
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The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the solvent.
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The filtrate is collected, and the solvent is removed by rotary evaporation.
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The resulting crude product, this compound, can be purified by vacuum distillation if necessary.
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Mechanism Visualization
The following diagram illustrates the proposed free-radical chain mechanism for the synthesis of the intermediate, 4-bromo-3,3,4,4-tetrafluorobut-1-ene.
molecular structure and weight of 1-Bromo-1,1,2,2-tetrafluorobutane
An In-Depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane (CAS: 127117-30-0)
Executive Summary
This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data from established chemical databases. It covers the compound's fundamental identifiers, delves into the specifics of its molecular weight and structure, discusses plausible synthetic strategies in the absence of published protocols, outlines its potential applications as a chemical intermediate, and provides detailed safety and handling information. The guide aims to serve as an authoritative resource, grounding its claims in verifiable data and providing clear, actionable information for laboratory and research settings.
Chemical Identity and Core Properties
This compound is a halogenated alkane characterized by a four-carbon chain with significant fluorine substitution and a terminal bromine atom. This unique combination of a reactive bromo- group and the electron-withdrawing effects of the tetrafluoroethyl moiety suggests its utility as a building block in specialized organic synthesis.
Compound Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 127117-30-0 | [2][3] |
| Molecular Formula | C₄H₅BrF₄ | [] |
| Canonical SMILES | CCC(C(F)(F)Br)(F)F | [] |
| InChI | InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3 | [] |
| InChIKey | CKZRVAPVPPFLQX-UHFFFAOYSA-N | [] |
Physicochemical Data
The physical properties of the compound are dictated by its fluorinated nature and molecular mass. The high density is characteristic of brominated and fluorinated alkanes.
| Property | Value | Source |
| Molecular Weight | 208.98 g/mol | [] |
| Density | 1.612 g/cm³ | [] |
| Boiling Point | 134-144°C | [] |
Molecular Structure and Weight Elucidation
Molecular Weight Calculation
The molecular weight (or more accurately, the molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The value of 208.98 g/mol is derived from its molecular formula, C₄H₅BrF₄.
The calculation is as follows, using standard atomic weights:
-
Carbon (C): 4 × 12.011 u = 48.044 u
-
Hydrogen (H): 5 × 1.008 u = 5.040 u
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Bromine (Br): 1 × 79.904 u = 79.904 u
-
Fluorine (F): 4 × 18.998 u = 75.992 u
-
Total Molar Mass: 48.044 + 5.040 + 79.904 + 75.992 = 208.98 g/mol
This formula weight is essential for all stoichiometric calculations in experimental research, ensuring accurate molar concentrations and reaction yields.
Structural Analysis
The IUPAC name, this compound, defines the precise arrangement of atoms. The structure consists of a central butane chain.
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Carbon-1 (C1): Bonded to one bromine atom and two fluorine atoms.
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Carbon-2 (C2): Bonded to two fluorine atoms.
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Carbon-3 (C3): Bonded to two hydrogen atoms.
-
Carbon-4 (C4): A terminal methyl group, bonded to three hydrogen atoms.
The heavy substitution of electronegative fluorine atoms on C1 and C2 significantly influences the molecule's electronic properties, polarity, and reactivity. The C-Br bond at the C1 position is the primary site for nucleophilic substitution reactions.
Caption: 2D representation of this compound.
Plausible Synthetic Approaches
Exemplary Protocol: Radical-Initiated HBr Addition
This protocol is a representative example of how a compound like this compound could be synthesized. It must be validated and optimized under controlled laboratory conditions.
Reaction Principle: CF₂(F₂)C-CH=CH₂ + HBr --(ROOR/UV)--> CF₂(F₂)C-CH₂-CH₂Br
Materials:
-
3,3,4,4-Tetrafluoro-1-butene (precursor)
-
Hydrogen bromide (HBr), anhydrous
-
Dibenzoyl peroxide or AIBN (radical initiator)
-
Anhydrous, non-polar solvent (e.g., hexane or CCl₄)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reactor Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a dropping funnel. Purge the entire system with an inert gas.
-
Precursor Charging: Dissolve a known molar quantity of 3,3,4,4-tetrafluoro-1-butene and a catalytic amount of the radical initiator (e.g., 1-2 mol%) in the anhydrous solvent within the flask.
-
HBr Addition: Cool the solution to 0°C using an ice bath. Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in a compatible solvent via the dropping funnel. Maintain a slight positive pressure of inert gas.
-
Initiation: If using a chemical initiator, gently warm the reaction mixture as specified by the initiator's decomposition temperature. If using photochemical initiation, irradiate the flask with a suitable UV lamp.
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) by observing the consumption of the starting alkene.
-
Work-up: Once the reaction is complete, quench by washing the mixture with a saturated sodium bicarbonate solution to neutralize excess HBr, followed by a wash with sodium thiosulfate to remove any residual bromine, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified via fractional distillation under reduced pressure to yield the final this compound.
Caption: General workflow for the synthesis of 1-bromo-alkanes.
Potential Applications and Research Context
This compound is best understood as a fluorinated building block or synthon . Its value lies in the orthogonal reactivity of its functional groups.
-
Nucleophilic Substitution: The C-Br bond is a versatile handle for introducing the -C₂F₄-CH₂CH₃ moiety into a larger molecule via Sₙ2 reactions. This is highly relevant in medicinal chemistry, where the incorporation of short fluorinated chains can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
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Organometallic Chemistry: It can be used to form Grignard reagents or organolithium species, which can then act as nucleophiles to form new carbon-carbon bonds, further expanding its synthetic utility.
-
Material Science: Polyfluorinated compounds are precursors to polymers and materials with unique properties, such as low surface energy, high thermal stability, and chemical resistance. This compound could serve as a monomer or an additive in the development of novel fluoropolymers.
The presence of this compound in chemical supplier catalogs and its classification as a declarable substance by some industrial entities suggest its use in specialized, proprietary applications.[4]
Safety, Handling, and Storage
As a halogenated organic compound, this compound requires careful handling. The following information is derived from its GHS classification.
Hazard Identification
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures
A systematic approach to handling, outlined by the GHS precautionary statements, is mandatory for ensuring laboratory safety.
| Category | Statement Code | Precautionary Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing fumes, mist, spray, or vapors. | |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to manage vapor inhalation risks.
-
Personal Protective Equipment (PPE): Standard PPE includes nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.
References
Introduction to Bromotetrafluorobutane Isomers
An In-depth Technical Guide to the Isomers of C4H5BrF4
This guide provides a comprehensive overview of the known structural isomers of the chemical formula C4H5BrF4, with a focus on their IUPAC nomenclature, physicochemical properties, and synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organofluorine chemistry.
The molecular formula C4H5BrF4 represents a variety of structural isomers, each with unique chemical and physical properties. These isomers are derivatives of butane or isobutane, where five hydrogen atoms have been substituted by one bromine and four fluorine atoms. The specific arrangement of these halogen atoms on the carbon skeleton significantly influences the molecule's polarity, reactivity, and potential biological activity. This guide will focus on the most well-documented isomers.
Identified Isomers and their Physicochemical Properties
The following table summarizes the key physical and chemical properties of the identified isomers of C4H5BrF4. Due to the vast number of potential isomers, this table focuses on those for which data is available.
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Notes |
| 1-Bromo-1,1,2,2-tetrafluorobutane | C4H5BrF4 | 208.98 | 134-144 | 1.612 | Data available from commercial suppliers. |
| 1-Bromo-2,2,3,3-tetrafluorobutane | C4H5BrF4 | 208.98 | Not available | Not available | A potential isomer with limited data. |
| 2-Bromo-1,1,1,2-tetrafluorobutane | C4H5BrF4 | 208.98 | Not available | Not available | A potential isomer with limited data. |
| 3-Bromo-1,1,2,2-tetrafluorobutane | C4H5BrF4 | 208.98 | Not available | Not available | A potential isomer with limited data. |
| 4-Bromo-1,1,2,2-tetrafluorobutane | C4H5BrF4 | 208.98 | Not available | Not available | A potential isomer with limited data. |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of isomers. The following sections would typically contain detailed NMR, IR, and mass spectrometry data. However, publicly available, experimentally verified spectroscopic data for the isomers of C4H5BrF4 is limited. Researchers are encouraged to perform their own analyses for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide information about the number of different types of hydrogen atoms and their neighboring environments.
-
¹³C NMR: The carbon NMR spectrum would indicate the number of non-equivalent carbon atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds, providing detailed information about the fluorine environments and their couplings.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for C-H, C-F, and C-Br bonds, aiding in the confirmation of the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry would determine the molecular weight of the compound and provide a characteristic fragmentation pattern that can be used to elucidate the structure of the isomer.
Experimental Protocols: Synthesis of Bromotetrafluorobutane Isomers
Detailed experimental protocols for the synthesis of specific C4H5BrF4 isomers are not widely published in peer-reviewed literature. However, general synthetic strategies for the preparation of halogenated alkanes can be adapted. A plausible synthetic route for a bromotetrafluorobutane isomer could involve the following conceptual steps:
-
Fluorination of a suitable butane derivative: This could be achieved using a variety of fluorinating agents, such as hydrogen fluoride or other commercially available reagents. The starting material would likely be a butane derivative with functional groups amenable to fluorination.
-
Bromination: The subsequent introduction of a bromine atom could be accomplished through radical bromination or by the reaction of a suitable precursor with a brominating agent like N-bromosuccinimide (NBS).
Note: The specific reaction conditions, including catalysts, solvents, and temperatures, would need to be optimized for each specific isomer to achieve a satisfactory yield and purity.
Logical Relationships of C4H5BrF4 Isomers
The structural isomers of C4H5BrF4 can be categorized based on their carbon skeleton and the position of the halogen substituents. The following diagram illustrates this logical relationship.
Caption: Logical relationship of C4H5BrF4 isomers.
Conclusion
The systematic study of C4H5BrF4 isomers is a complex but important area of organofluorine chemistry. While a number of potential isomers can be drawn, detailed experimental data is scarce for most of them. This guide provides a framework for understanding the nomenclature and properties of these compounds. Further research is needed to synthesize and characterize the full range of bromotetrafluorobutane isomers to explore their potential applications in various scientific and industrial fields. It is recommended that any synthesis and characterization of these compounds be accompanied by thorough spectroscopic analysis to confirm the identity of the specific isomer.
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-1,1,2,2-tetrafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Bromo-1,1,2,2-tetrafluorobutane (CAS No. 127117-30-0). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting. This document outlines the known hazards, precautionary measures, emergency procedures, and standardized experimental protocols for toxicological assessment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the potential hazards and for designing appropriate handling and storage procedures.
| Property | Value |
| CAS Number | 127117-30-0 |
| Molecular Formula | C4H5BrF4 |
| Molecular Weight | 208.98 g/mol |
| Boiling Point | 134-144°C[] |
| Density | 1.612 g/cm³[][2] |
| Vapor Pressure | 140 mmHg at 25°C[2] |
| Refractive Index | 1.364[2] |
| Appearance | Colorless liquid (though impure samples may appear yellowish) |
| Solubility | Insoluble in water; soluble in organic solvents. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize the risk of exposure and ensure a safe working environment.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid all personal contact, including inhalation of vapors or mists.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store separately from incompatible materials, such as strong oxidizing agents.
-
Ensure containers are clearly labeled.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
First Aid Measures
In the event of exposure, immediate medical attention is crucial. The following first-aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill or accidental release, the following procedures should be followed:
-
Minor Spills:
-
Ensure adequate ventilation.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
Contain the spill if it is safe to do so.
-
Prevent the spill from entering drains or waterways.
-
Experimental Protocols for Toxicological Assessment
The following sections outline the methodologies for key experiments to assess the toxicological properties of this compound, based on OECD guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test method is used to assess the potential of a chemical to cause skin irritation.
Methodology:
-
Tissue Preparation: A reconstructed human epidermis (RhE) model, which mimics the properties of human skin, is used.
-
Chemical Exposure: The test chemical is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a specified period.
-
Viability Assessment: After incubation, the cell viability of the RhE tissue is determined using a quantitative method, typically the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the MTT tetrazolium salt to a blue formazan salt, which is then extracted and measured spectrophotometrically.
-
Data Interpretation: The skin irritation potential is classified based on the reduction in cell viability compared to negative controls. A substance is identified as an irritant if the tissue viability is less than or equal to 50%.
In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD 492)
This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.
Methodology:
-
Tissue Preparation: A reconstructed human cornea-like epithelium (RhCE) model is used.
-
Chemical Exposure: The test chemical is applied to the surface of the RhCE tissue.
-
Incubation: The treated tissues are incubated for a defined period.
-
Viability Assessment: Cell viability is measured using the MTT assay, similar to the skin irritation test.
-
Data Interpretation: The eye irritation potential is determined by the extent of cytotoxicity. A chemical is identified as not requiring classification for eye irritation if the mean tissue viability is greater than 60%.
References
An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-1,1,2,2-tetrafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1,1,2,2-tetrafluorobutane is a fluorinated organic compound with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The presence of both a bromine atom and a tetrafluoroethyl group imparts a unique reactivity profile, making it a subject of interest for creating novel chemical entities. This technical guide provides a comprehensive overview of the known and predicted reactivity of this compound, supported by experimental data where available and supplemented by established principles of organic chemistry.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and executing chemical reactions, as well as for the purification and characterization of its products.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 127117-30-0 |
| Molecular Formula | C4H5BrF4 |
| Molecular Weight | 208.98 g/mol |
| Boiling Point | 134-144 °C |
| Density | 1.612 g/cm³ |
| Purity | Typically ≥95% |
Reactivity Profile
The reactivity of this compound is primarily dictated by the carbon-bromine (C-Br) bond, which is susceptible to cleavage, and the influence of the adjacent electron-withdrawing tetrafluoroethyl group. The principal reaction pathways include nucleophilic substitution, formation of organometallic reagents, and potentially elimination and radical reactions under specific conditions.
Nucleophilic Substitution Reactions
The C-Br bond in this compound is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. The strong electron-withdrawing effect of the four fluorine atoms is expected to further enhance the electrophilicity of the carbon atom bonded to bromine, making it reactive towards nucleophilic attack.
A relevant example of this reactivity is found in a patented process involving the structurally similar compound, 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane. In this process, the carbanion of diethyl malonate, a soft nucleophile, displaces the iodide ion. While the patent focuses on the displacement of iodide, it provides strong evidence that the carbon-halogen bond in such fluorinated systems is susceptible to nucleophilic substitution. Given that the C-Br bond is generally more reactive than the C-I bond in nucleophilic substitutions, it is highly probable that this compound will readily undergo similar reactions.
Logical Relationship of Nucleophilic Substitution
Caption: General workflow for the nucleophilic substitution of this compound.
Experimental Protocol: Nucleophilic Substitution with Diethyl Malonate (Adapted from a similar reaction)
This protocol is adapted from the reaction of 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane with diethyl malonate and serves as a starting point for exploring the reactivity of this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1N Hydrochloric acid
-
Diisopropyl ether
-
Nitrogen gas
-
Ice bath
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.0 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Add diethyl malonate (1.0 equivalent) dropwise to the cooled suspension.
-
Stir the mixture for 1 hour at 0 °C.
-
Add this compound (1.0 equivalent) to the solution, controlling the addition rate to maintain the reaction temperature below a desired setpoint (e.g., 25 °C).
-
After the addition is complete, the reaction mixture may be heated (e.g., to 100 °C, as in the reference patent) to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench by the slow addition of 1N hydrochloric acid.
-
Extract the mixture with diisopropyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by vacuum distillation or column chromatography to obtain the desired product.
Table 2: Expected Products from Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Expected Product |
| Malonate | Diethyl malonate, NaH | Diethyl 2-(1,1,2,2-tetrafluorobutyl)malonate |
| Cyanide | Sodium cyanide | 2,2,3,3-Tetrafluoropentanenitrile |
| Azide | Sodium azide | 1-Azido-1,1,2,2-tetrafluorobutane |
| Thiolate | Sodium thiophenoxide | Phenyl(1,1,2,2-tetrafluorobutyl)sulfane |
Formation of Organometallic Reagents (Grignard Reaction)
The formation of a Grignard reagent by reacting an alkyl halide with magnesium metal is a fundamental transformation in organic synthesis.[1] While the high electronegativity of fluorine atoms can sometimes hinder the formation of Grignard reagents from fluorinated alkyl halides, it is generally the C-Br bond that reacts with magnesium. The successful formation of a Grignard reagent from this compound would provide a powerful nucleophilic synthon for the introduction of the 1,1,2,2-tetrafluorobutyl group.
However, a potential complication in the Grignard reaction of some fluorinated compounds is the possibility of α- or β-elimination of fluoride, which can lead to the formation of unsaturated species. For instance, the reaction of 1-bromo-2-fluorobenzene with magnesium can lead to a benzyne intermediate via elimination of magnesium bromofluoride.[2] While this is a known pathway for aryl halides, the potential for a similar elimination in an aliphatic system like this compound should be considered.
Logical Relationship of Grignard Reagent Formation and Subsequent Reaction
Caption: Workflow for the formation of a Grignard reagent and its subsequent reaction.
Experimental Protocol: Attempted Grignard Reagent Formation
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Nitrogen or Argon gas
-
An appropriate electrophile for quenching (e.g., dry ice for CO2, benzaldehyde)
Procedure:
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Dissolve this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
The resulting Grignard reagent can then be reacted with a suitable electrophile. For example, pouring the solution onto crushed dry ice, followed by acidic workup, would yield 2,2,3,3-tetrafluoropentanoic acid if the reaction is successful.
Elimination Reactions (Dehydrobromination)
Treatment of alkyl halides with a strong, non-nucleophilic base can lead to an elimination reaction, forming an alkene.[3] In the case of this compound, a strong base could potentially abstract a proton from the C2 position, leading to the elimination of HBr and the formation of 1,1,2,2-tetrafluorobut-1-ene. The presence of the electron-withdrawing fluorine atoms on the C1 and C2 carbons would likely influence the regioselectivity and facility of this elimination. The acidity of the proton on C2 is expected to be increased, potentially favoring an E1cb-like mechanism.
Logical Relationship of Dehydrobromination
Caption: Proposed pathway for the elimination of HBr from this compound.
Radical Reactions
Free radical halogenation of alkanes is a well-established reaction, typically initiated by UV light or a radical initiator. While this compound already possesses a bromine atom, further radical bromination could potentially occur at other positions on the alkyl chain, although this is generally less selective than ionic reactions. The presence of the electron-withdrawing fluorine atoms would likely deactivate the C-H bonds towards radical abstraction, making such reactions less favorable compared to non-fluorinated alkanes.
Conclusion
This compound is a promising fluorinated building block with a reactivity profile dominated by nucleophilic substitution at the carbon-bromine bond. The electron-withdrawing nature of the tetrafluoroethyl group is anticipated to enhance its reactivity towards nucleophiles. The potential to form a Grignard reagent opens up avenues for carbon-carbon bond formation, although the possibility of elimination side reactions should be considered. Further experimental investigation is warranted to fully elucidate the reactivity of this compound and unlock its synthetic potential. The experimental protocols provided in this guide offer a solid foundation for such exploratory studies. Researchers are encouraged to carefully monitor reaction conditions and product formation to optimize synthetic routes and expand the utility of this versatile fluorinated intermediate.
References
A Historical Overview of 1-Bromo-1,1,2,2-tetrafluorobutane Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1,1,2,2-tetrafluorobutane is a fluorinated organic compound that has garnered intermittent interest within the scientific community, primarily as a potential building block in the synthesis of more complex molecules. Its unique combination of a reactive bromine atom and the influence of the neighboring tetrafluoroethyl group gives it distinct chemical properties. This technical guide provides a comprehensive historical overview of the research conducted on this compound, detailing its synthesis, physicochemical properties, and potential applications.
Physicochemical Properties
This compound is a liquid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₄H₅BrF₄ | [] |
| Molecular Weight | 208.98 g/mol | [] |
| Boiling Point | 134-144 °C | [] |
| Density | 1.612 g/cm³ | [] |
| CAS Number | 127117-30-0 | [2] |
| IUPAC Name | This compound | [] |
Historical Synthesis and Methodologies
The synthesis of this compound is not extensively documented in early chemical literature, suggesting it did not feature prominently in the initial wave of organofluorine chemistry research. However, based on established reactions in fluorine chemistry, its synthesis can be inferred through several plausible routes. The work of Haszeldine in the 1950s on the reactions of fluorocarbon radicals and the synthesis of various fluorinated alkanes laid the groundwork for such preparations.[3]
A likely and historically significant method for the synthesis of this compound is the free-radical addition of hydrogen bromide (HBr) to 3,3,4,4-tetrafluorobut-1-ene . This reaction typically proceeds via an anti-Markovnikov addition mechanism, where the bromine atom adds to the terminal carbon of the double bond.
Experimental Protocol: Free-Radical Addition of HBr to 3,3,4,4-Tetrafluorobut-1-ene
Objective: To synthesize this compound via the free-radical addition of hydrogen bromide to 3,3,4,4-tetrafluorobut-1-ene.
Materials:
-
3,3,4,4-tetrafluorobut-1-ene
-
Anhydrous Hydrogen Bromide (HBr)
-
A radical initiator (e.g., benzoyl peroxide, AIBN, or UV irradiation)
-
An inert solvent (e.g., a saturated hydrocarbon)
-
Standard glassware for gas handling and reactions under inert atmosphere
-
Purification apparatus (distillation setup)
Methodology:
-
A solution of 3,3,4,4-tetrafluorobut-1-ene in an inert solvent is prepared in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.
-
The radical initiator is added to the solution.
-
Anhydrous hydrogen bromide gas is bubbled through the solution while the reaction mixture is either heated to an appropriate temperature (if using a chemical initiator) or irradiated with UV light.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) to follow the consumption of the starting alkene.
-
Upon completion, the reaction mixture is cooled, and any excess HBr is removed by purging with an inert gas.
-
The crude product is washed with a dilute base solution to remove any remaining acidic components, followed by washing with water and drying over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
The final product, this compound, is purified by fractional distillation.
Logical Relationship of the Synthetic Pathway:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the ethyl group protons. The chemical shifts and splitting patterns would be influenced by the adjacent tetrafluoroethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum would provide key information about the -CF₂-CF₂- moiety.
-
¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the carbons bonded to fluorine and bromine would be significantly different from those of the ethyl group.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by strong C-F stretching absorptions, typically in the region of 1100-1300 cm⁻¹. C-H stretching and bending vibrations of the ethyl group would also be present.
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be evident from the isotopic pattern of the molecular ion and bromine-containing fragments (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).
Applications in Research and Industry
While not a widely used commodity chemical, this compound holds potential as a niche intermediate in organic synthesis. The presence of the bromine atom allows for a variety of chemical transformations, including:
-
Nucleophilic substitution reactions: The bromine can be displaced by various nucleophiles to introduce new functional groups.
-
Grignard reagent formation: Reaction with magnesium would yield a Grignard reagent, a powerful tool for carbon-carbon bond formation.
-
Coupling reactions: It could potentially participate in various transition-metal-catalyzed cross-coupling reactions.
The fluorinated portion of the molecule can impart unique properties to the final products, such as increased lipophilicity, thermal stability, and metabolic stability. These properties are often desirable in the development of:
-
Pharmaceuticals: As a building block for creating novel drug candidates.
-
Agrochemicals: For the synthesis of new pesticides and herbicides with enhanced efficacy.
-
Materials Science: As a monomer or additive for the creation of specialty polymers and materials with tailored properties.
Potential Reaction Pathway for Application:
Caption: Potential synthetic applications of the core compound.
Conclusion
The research history of this compound is not as rich as that of many other fluorinated compounds. Its synthesis follows established principles of free-radical chemistry, and its properties are largely predictable based on its structure. While it has not found widespread application, its potential as a building block for introducing the 1,1,2,2-tetrafluorobutyl moiety into more complex molecules remains an area for potential future exploration, particularly in the fields of medicinal chemistry and materials science. Further research to fully characterize its reactivity and explore its utility in novel synthetic pathways could unlock new applications for this interesting fluorinated intermediate.
References
In-Depth Technical Guide: Solubility of 1-Bromo-1,1,2,2-tetrafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Bromo-1,1,2,2-tetrafluorobutane (C₄H₅BrF₄) is a fluorinated organic compound. Its structure, featuring a polar carbon-bromine bond and multiple carbon-fluorine bonds, imparts unique physical and chemical properties. Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to their ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1] The solubility of such a compound is a fundamental parameter that governs its utility in various experimental and industrial settings.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted. The presence of the bromo and tetrafluoro substituents creates a molecule with a degree of polarity.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar C-Br and C-F bonds of the solute. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | While the molecule has polar bonds, it lacks the ability to form strong hydrogen bonds with protic solvents. Solubility in water is expected to be low. Solubility in alcohols is likely to be higher than in water due to the presence of the butyl chain. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Moderate to High | The butyl hydrocarbon portion of the molecule will interact favorably with nonpolar solvents via London dispersion forces. Diethyl ether, having a slight polarity, is expected to be a good solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | As a halogenated hydrocarbon, it is expected to be highly miscible with other halogenated solvents due to similar intermolecular forces. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer and/or magnetic stirrer
-
Centrifuge
-
Gas chromatograph with a suitable detector (e.g., FID or MS) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Calibrated volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid/liquid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
For fine suspensions, centrifugation at the experimental temperature can be used to achieve clear separation.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility in units such as g/L, mg/mL, or mol/L using the measured concentration and the dilution factor.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
References
An In-depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-1,1,2,2-tetrafluorobutane, a fluorinated organic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data on this specific compound, this guide also includes information from closely related molecules to provide a broader context for its potential properties and applications.
Core Compound Information
This compound is a halogenated alkane. Its structure incorporates both bromine and fluorine atoms, which can impart unique chemical properties relevant to organic synthesis and medicinal chemistry.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 127117-30-0 | BOC Sciences[] |
| Molecular Formula | C4H5BrF4 | BOC Sciences[] |
| Molecular Weight | 208.98 g/mol | BOC Sciences[] |
| IUPAC Name | This compound | BOC Sciences[] |
| Boiling Point | 134-144°C | BOC Sciences[] |
| Density | 1.612 g/cm³ | BOC Sciences[] |
| SMILES | CCC(C(F)(F)Br)(F)F | BOC Sciences[] |
| InChI | InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3 | BOC Sciences[] |
Key Suppliers and Manufacturers
Several chemical suppliers list this compound in their catalogs. Researchers should contact these suppliers directly for availability, pricing, and detailed specifications.
Table 2: Prominent Suppliers of this compound
| Supplier | Location | Purity (Advertised) |
| BOC Sciences | New York, USA | 95%[] |
| SynQuest Labs | Florida, USA | Not specified |
| Apollo Scientific Ltd. | Cheshire, UK | Not specified |
It is important to note that many suppliers also provide related fluorinated and brominated butanes, which may be of interest for comparative studies.
Technical Specifications
A Certificate of Analysis (CoA) provides lot-specific data on the purity and impurity profile of a chemical. While a specific CoA for this compound was not publicly available, Table 3 provides a template of expected specifications based on typical CoAs for similar halogenated compounds.
Table 3: Example Certificate of Analysis Specifications
| Test | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity (by GC) | ≥ 95.0% | Gas Chromatography |
| Identity (by ¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Specific Impurity 1 | Report Value | GC-MS |
| Specific Impurity 2 | Report Value | GC-MS |
Researchers are strongly advised to request a lot-specific CoA from the supplier before purchase.
Experimental Protocols
Hypothetical Synthesis of this compound
A potential synthetic pathway could involve the radical addition of hydrogen bromide to 1,1,2,2-tetrafluoro-1-butene. The following is a hypothetical experimental protocol.
Objective: To synthesize this compound.
Materials:
-
1,1,2,2-tetrafluoro-1-butene
-
Hydrogen bromide (HBr) gas
-
A radical initiator (e.g., benzoyl peroxide or AIBN)
-
Anhydrous solvent (e.g., dichloromethane or hexane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 1,1,2,2-tetrafluoro-1-butene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of the radical initiator to the solution.
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C) using an ice bath.
-
Slowly bubble hydrogen bromide gas through the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, stop the HBr flow and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by washing the mixture with a dilute aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
Applications in Research and Drug Development
Halogenated compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific applications of this compound in drug development are not well-documented, it can be considered a potential building block for the synthesis of more complex fluorinated molecules.
The bromo- and tetrafluoro-moieties offer several possibilities for further chemical transformations. The bromine atom can participate in various coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The tetrafluoroethyl group can serve as a stable and lipophilic substituent in a target molecule.
References
Methodological & Application
Application Notes and Protocols for 1-Bromo-1,1,2,2-tetrafluorobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1,1,2,2-tetrafluorobutane is a valuable fluorinated building block in organic synthesis. The presence of the tetrafluoroethyl group (-CF2CF2-) can impart unique properties to organic molecules, including increased lipophilicity, metabolic stability, and altered electronic characteristics. These properties are highly desirable in the development of new pharmaceuticals, agrochemicals, and advanced materials. This document provides an overview of the potential applications of this compound and generalized protocols for its use in key organic transformations.
General Reactivity
The primary mode of reactivity for this compound is as an electrophile in nucleophilic substitution reactions. The carbon atom bonded to the bromine is electron-deficient due to the inductive effect of the neighboring fluorine atoms, making it susceptible to attack by a wide range of nucleophiles. The C-Br bond is the most labile site for substitution.
Application 1: Synthesis of 1,1,2,2-Tetrafluorobutyl-Substituted Amines
The reaction of this compound with primary and secondary amines provides a straightforward route to the corresponding N-alkylated products. These fluorinated amines can serve as key intermediates in the synthesis of bioactive molecules.
Table 1: Nucleophilic Substitution with Amines
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | Primary or Secondary Amine | N-(1,1,2,2-Tetrafluorobutyl)amine | Polar aprotic solvent (e.g., DMF, CH3CN), Base (e.g., K2CO3, Et3N), Elevated temperature |
Experimental Protocol: General Procedure for N-Alkylation
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).
-
Reaction Initiation: Add this compound (1.2 eq.) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of N-(1,1,2,2-tetrafluorobutyl)amines.
Application 2: Synthesis of 1,1,2,2-Tetrafluorobutyl-Substituted Thioethers
Thiols and their corresponding thiolates are excellent nucleophiles that can readily displace the bromide from this compound to form stable thioethers. These fluorinated thioethers are of interest in materials science and medicinal chemistry.
Table 2: Nucleophilic Substitution with Thiols
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | Thiol | (1,1,2,2-Tetrafluorobutyl)thioether | Polar solvent (e.g., DMF, Ethanol), Base (e.g., K2CO3, NaH), Room temperature to moderate heating |
Experimental Protocol: General Procedure for S-Alkylation
-
Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq.) in a suitable solvent such as DMF or ethanol. Add a base like potassium carbonate (1.2 eq.) or sodium hydride (1.1 eq., use with caution) to generate the thiolate in situ.
-
Reaction Initiation: To the stirred thiolate solution, add this compound (1.1 eq.) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The desired thioether can be purified by flash chromatography if necessary.
Caption: General workflow for the synthesis of (1,1,2,2-tetrafluorobutyl)thioethers.
Application 3: Carbon-Carbon Bond Formation via C-Nucleophiles
Carbanions, such as those derived from malonic esters or other activated methylene compounds, can be alkylated with this compound to form new carbon-carbon bonds. This reaction is a powerful tool for introducing the 1,1,2,2-tetrafluorobutyl moiety into more complex molecular scaffolds.
Table 3: Alkylation of Carbon Nucleophiles
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | Malonic Ester Derivative | 2-(1,1,2,2-Tetrafluorobutyl)malonic Ester | Anhydrous polar aprotic solvent (e.g., DMF, THF), Strong base (e.g., NaH), Inert atmosphere |
Experimental Protocol: General Procedure for C-Alkylation with Malonates
-
Carbanion Formation: To a solution of a malonic ester derivative (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.
-
Reaction Initiation: Add this compound (1.2 eq.) to the solution of the enolate.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. Monitor the reaction for completion by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by vacuum distillation or column chromatography.
Caption: General workflow for the C-alkylation of malonic esters.
Application 4: Formation of Organometallic Reagents
While challenging, it may be possible to form organometallic reagents, such as a Grignard reagent, from this compound. These reagents would be valuable for subsequent reactions with a variety of electrophiles. The presence of fluorine atoms can make the formation of such reagents difficult, and side reactions like elimination may occur.
Table 4: Formation of Grignard Reagent (Hypothetical)
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | Magnesium Turnings | (1,1,2,2-Tetrafluorobutyl)magnesium Bromide | Anhydrous ether (e.g., THF, Et2O), Initiator (e.g., I2), Inert atmosphere |
Experimental Protocol: General Procedure for Grignard Reagent Formation
Note: The formation of Grignard reagents from fluorinated alkyl halides can be difficult to initiate and may be prone to side reactions. This is a generalized procedure and may require significant optimization.
-
Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Initiation: Place magnesium turnings (1.5 eq.) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether or THF.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous ether and add a small portion to the magnesium suspension. Gentle warming or sonication may be necessary to initiate the reaction (disappearance of the iodine color and gentle reflux).
-
Reaction Maintenance: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion and Use: After the addition is complete, reflux the mixture for an additional 30-60 minutes. The resulting Grignard reagent should be used immediately in subsequent reactions.
Caption: Logical workflow for the formation and subsequent reaction of a Grignard reagent.
Application Notes and Protocols for 1-Bromo-1,1,2,2-tetrafluorobutane as a Fluoroalkylating Agent
To the intended audience of researchers, scientists, and drug development professionals:
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is currently insufficient publicly available information to provide detailed application notes and protocols on the use of 1-Bromo-1,1,2,2-tetrafluorobutane specifically as a fluoroalkylating agent.
The initial investigation sought to identify its applications in organic synthesis and drug discovery, uncover specific reaction protocols, and gather quantitative data regarding its efficacy. However, the search did not yield the necessary experimental details to fulfill the core requirements of this request, which include:
-
Quantitative Data Presentation: No specific reaction yields, substrate scope, or comparative data for fluoroalkylation reactions using this compound were found.
-
Detailed Experimental Protocols: Methodologies for key experiments involving this reagent in fluoroalkylation are not described in the available literature.
-
Visualization of Pathways and Workflows: Without established reaction mechanisms or experimental setups, the creation of accurate diagrams is not feasible.
While related compounds and general principles of fluoroalkylation exist, direct extrapolation to this compound without experimental validation would be scientifically unsound. The provided search results primarily contain information on structurally different molecules, such as other brominated or fluorinated butanes, which do not serve as a direct basis for creating reliable protocols for the target compound.
Therefore, we are unable to provide the requested detailed application notes, protocols, data tables, and diagrams for this compound as a fluoroalkylating agent at this time. Further experimental research and publication in peer-reviewed journals would be required to generate the data necessary for such a document.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-1,1,2,2-tetrafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct and specific literature detailing palladium-catalyzed cross-coupling reactions of 1-Bromo-1,1,2,2-tetrafluorobutane is limited. The following application notes and protocols are based on established principles of palladium catalysis and analogous reactions reported for structurally related perfluoroalkyl halides and tetrafluoroethylene. These protocols should be considered as starting points for reaction development and will likely require optimization for specific substrates and desired outcomes.
Introduction to Palladium-Catalyzed Cross-Coupling of Polyfluoroalkyl Halides
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds. The introduction of fluorinated moieties, such as the 1,1,2,2-tetrafluorobutyl group, into organic molecules is of significant interest in medicinal chemistry and materials science due to the unique electronic properties and metabolic stability conferred by fluorine.
The reactivity of fluoroalkyl halides in palladium-catalyzed reactions can be challenging due to the strong carbon-fluorine bonds and the potential for β-fluoride elimination. However, the carbon-bromine bond in this compound is the anticipated site of oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The successful coupling will depend on the careful selection of the palladium catalyst, ligands, base, and solvent to promote the desired transformation while minimizing side reactions.
General Mechanistic Pathway
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for Heck reactions), and reductive elimination.
Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-1,1,2,2-tetrafluorobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-1,1,2,2-tetrafluorobutane is a fluorinated organic compound with a reactive carbon-bromine bond, making it a valuable building block in the synthesis of novel fluorinated molecules for the pharmaceutical, agrochemical, and materials science industries. The presence of four fluorine atoms significantly influences the reactivity of the molecule, primarily through their strong electron-withdrawing inductive effects. This enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to attack by a variety of nucleophiles. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in nucleophilic substitution reactions.
Principle of the Reaction
Nucleophilic substitution reactions on this compound involve the displacement of the bromide leaving group by a nucleophile. The reaction mechanism, either SN1 or SN2, is influenced by the reaction conditions, the nature of the nucleophile, and the structure of the substrate. Due to the presence of a primary carbon, an SN2 mechanism is generally favored. However, the steric hindrance and electronic effects of the adjacent tetrafluoroethyl group can impact the reaction rate and pathway. The general reaction scheme is presented below:
General Considerations
-
Reactivity: The C-Br bond is weaker than C-F and C-Cl bonds, making bromide a good leaving group. The reactivity order for halogens as leaving groups is generally I > Br > Cl > F.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: The reaction temperature will depend on the nucleophile's reactivity and the solvent's boiling point. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time and temperature.
-
Safety: this compound is a chemical irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Experimental Protocols
Herein, we provide detailed protocols for the nucleophilic substitution on this compound with representative oxygen, nitrogen, and carbon nucleophiles.
Materials and Equipment
-
This compound (MW: 208.98 g/mol )
-
Selected nucleophile (e.g., sodium phenoxide, sodium azide, diethyl malonate)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
TLC plates
Protocol 1: Reaction with an Oxygen Nucleophile (Sodium Phenoxide)
This protocol describes the synthesis of 1,1,2,2-tetrafluoro-1-phenoxybutane.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium phenoxide (1.1 eq).
-
Add anhydrous DMF to dissolve the sodium phenoxide.
-
Add this compound (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Reaction with a Nitrogen Nucleophile (Sodium Azide)
This protocol details the synthesis of 1-azido-1,1,2,2-tetrafluorobutane.
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.5 eq) in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution.
-
Stir the mixture at 50-60 °C for 12-18 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully concentrate the solvent under reduced pressure (Note: low molecular weight organic azides can be explosive).
-
Purify by vacuum distillation or column chromatography to obtain the product.
Protocol 3: Reaction with a Carbon Nucleophile (Diethyl Malonate)
This protocol is adapted from a similar reaction and describes the synthesis of diethyl 2-(1,1,2,2-tetrafluorobutyl)malonate.[1]
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (60% in mineral oil, 1.1 eq) in anhydrous DMF in a flask cooled in an ice bath.[1]
-
Slowly add diethyl malonate (1.1 eq) to the suspension and stir for 1 hour at 0 °C.[1]
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the solution to 100 °C and stir for 1-2 hours.[1]
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, cool the reaction and quench by adding 1N hydrochloric acid.[1]
-
Extract the mixture with diisopropyl ether.[1]
-
Concentrate the organic layer and purify the product by distillation under reduced pressure to obtain the target compound.[1]
Data Presentation
The following table summarizes the expected products and suggested reaction conditions for the nucleophilic substitution on this compound with various nucleophiles.
| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Expected Product |
| Oxygen | Sodium Phenoxide | DMF | 80 | 1,1,2,2-tetrafluoro-1-phenoxybutane |
| Nitrogen | Sodium Azide | DMF | 50-60 | 1-azido-1,1,2,2-tetrafluorobutane |
| Carbon | Diethyl Malonate/NaH | DMF | 100 | Diethyl 2-(1,1,2,2-tetrafluorobutyl)malonate |
| Sulfur | Sodium Thiophenoxide | Acetonitrile | 60-70 | 1,1,2,2-tetrafluoro-1-(phenylthio)butane |
| Cyanide | Sodium Cyanide | DMSO | 90 | 2,2,3,3-tetrafluoropentanenitrile |
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: Generalized SN2 reaction pathway.
References
The Elusive Role of 1-Bromo-1,1,2,2-tetrafluorobutane in Pharmaceutical Intermediate Synthesis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
While the incorporation of fluorinated motifs is a cornerstone of modern pharmaceutical design, a comprehensive review of scientific literature and patent databases reveals a notable scarcity of specific applications for 1-Bromo-1,1,2,2-tetrafluorobutane in the synthesis of pharmaceutical intermediates. Despite its structural appeal as a potential fluoroalkylating agent, detailed protocols and direct applications in the synthesis of drug precursors are not well-documented in readily accessible scientific resources.
The strategic introduction of fluorine-containing groups into active pharmaceutical ingredients (APIs) is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated building blocks are crucial tools in this endeavor. However, the utility of a specific reagent is contingent on its reactivity, selectivity, and the successful documentation of its synthetic applications.
Our extensive search for direct applications of this compound (CAS 127117-30-0) in pharmaceutical synthesis did not yield specific, replicable protocols for the preparation of known drug intermediates. The available information tends to focus on broader categories of fluoroalkylation chemistry or on the applications of structurally similar, yet distinct, molecules.
Insights from Related Chemistry
While direct evidence is lacking, the potential reactivity of this compound can be inferred from the established chemistry of other halo-fluoroalkanes. These related reactions suggest plausible, though currently undocumented, synthetic pathways where it might be employed.
Potential Reaction Pathways
Based on general principles of organic synthesis and the reactivity of similar compounds, this compound could theoretically be utilized in several key transformations relevant to pharmaceutical synthesis:
-
Nucleophilic Substitution: The carbon-bromine bond is susceptible to nucleophilic attack by a variety of heteroatom nucleophiles, which is a common strategy for building complex molecular scaffolds.
-
Organometallic Formations: The generation of an organometallic reagent, such as a Grignard or organolithium species, could enable its use as a nucleophilic fluoroalkyl source.
-
Radical Reactions: Under appropriate conditions, the carbon-bromine bond can undergo homolytic cleavage to generate a fluoroalkyl radical for addition to unsaturated systems.
The diagram below illustrates these potential, though not specifically documented, reaction pathways.
Caption: Theoretical reaction pathways for this compound.
A Note on a Structurally Related Compound
It is pertinent to mention a Japanese patent (JP2022/51549) that describes the use of a similar, but more complex, reagent: 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane . This compound was used in a nucleophilic substitution reaction with diethyl malonate to form 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester. This example highlights that related structures are indeed employed in the synthesis of functionalized building blocks. However, the distinct reactivity of the carbon-iodine bond in this molecule makes a direct extrapolation of protocols to this compound speculative.
Conclusion for the Research Scientist
For the drug development professional, the current landscape suggests that this compound is not a commonly utilized building block in the synthesis of pharmaceutical intermediates, based on a review of publicly available, indexed scientific literature and patents. While its structure is of interest, the lack of established protocols and demonstrated applications means that its use in a synthetic campaign would likely require significant foundational research to establish its reactivity and viability for a given target.
Researchers looking to incorporate the 1,1,2,2-tetrafluorobutyl moiety into a molecule may need to consider alternative synthetic strategies or be prepared to undertake exploratory reaction condition screening. The development and publication of successful synthetic methodologies using this compound would be a valuable contribution to the field of medicinal chemistry.
Application Notes and Protocols: The Role of 1-Bromo-1,1,2,2-tetrafluorobutane in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorine in Agrochemicals
The introduction of fluorine atoms and fluoroalkyl groups is a well-established strategy in the design of modern agrochemicals. It is estimated that a significant portion of commercial herbicides, fungicides, and insecticides contain fluorine.[1] The unique physicochemical properties of the 1,1,2,2-tetrafluorobutyl moiety, introduced using reagents like 1-bromo-1,1,2,2-tetrafluorobutane, can significantly enhance the biological activity and performance of crop protection agents. The presence of the tetrafluoroethyl group can improve metabolic stability, increase lipophilicity, and favorably alter the binding affinity of the molecule to its biological target.[2]
This document provides detailed application notes and hypothetical protocols for the use of this compound as a building block in the synthesis of novel agrochemical candidates.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C4H5BrF4 | [] |
| Molecular Weight | 208.98 g/mol | [] |
| Boiling Point | 134-144 °C | [] |
| Density | 1.612 g/cm³ | [] |
| SMILES | CCC(C(F)(F)Br)(F)F | [] |
| InChI | InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3 | [] |
Application 1: Synthesis of Fluorinated Heterocyclic Agrochemicals via Nucleophilic Substitution
Heterocyclic compounds form the backbone of many successful agrochemicals. The 1,1,2,2-tetrafluorobutyl group can be introduced onto these scaffolds through nucleophilic substitution reactions, where the bromide in this compound is displaced by a suitable nucleophile.[4]
Experimental Protocol: Synthesis of a Hypothetical N-(1,1,2,2-tetrafluorobutyl)pyrazole Fungicide Candidate
This protocol describes a hypothetical synthesis of an N-tetrafluorobutylated pyrazole, a common scaffold in fungicides.
Reaction Scheme:
Caption: Synthetic pathway for a hypothetical N-(1,1,2,2-tetrafluorobutyl)pyrazole.
Materials:
-
Pyrazole (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrazole in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-(1,1,2,2-tetrafluorobutyl)pyrazole.
Application 2: Carbon-Carbon Bond Formation via Radical Reactions
Radical reactions provide a powerful method for forming carbon-carbon bonds. The 1,1,2,2-tetrafluorobutyl radical can be generated from this compound and added to unsaturated systems, such as alkenes, to create more complex molecular architectures.[5]
Experimental Protocol: Synthesis of a Hypothetical Tetrafluorobutylated Alkane for Herbicide Development
This protocol outlines a hypothetical radical addition of this compound to an alkene, a common structural motif in herbicides.
Reaction Scheme:
Caption: Radical addition of this compound to an alkene.
Materials:
-
Alkene (e.g., 1-octene, 1.0 eq)
-
This compound (1.5 eq)
-
Azobisisobutyronitrile (AIBN, 0.1 eq)
-
Toluene
-
Hexane
-
Silica gel
Procedure:
-
In a flask equipped with a reflux condenser, dissolve the alkene and this compound in toluene.
-
Degas the solution with nitrogen for 20 minutes.
-
Add AIBN to the mixture.
-
Heat the reaction to 90 °C and stir for 12 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane gradient to yield the tetrafluorobutylated alkane.
Hypothetical Performance Data of Agrochemical Candidates
The introduction of the 1,1,2,2-tetrafluorobutyl group is anticipated to enhance the biological efficacy of agrochemical candidates. The following tables present hypothetical data for illustrative purposes.
Table 1: Fungicidal Activity of Hypothetical Pyrazole Derivatives
| Compound | Moiety | Target Fungus | EC₅₀ (µg/mL) |
| Parent Pyrazole | H | Botrytis cinerea | 15.2 |
| Compound 1a | -CH₃ | Botrytis cinerea | 8.5 |
| Compound 1b | -CF₃ | Botrytis cinerea | 2.1 |
| Compound 1c | -CH₂CH₂CF₃ | Botrytis cinerea | 1.3 |
| Compound 1d (from protocol) | -CH(C₂H₅)CF₂CF₂H | Botrytis cinerea | 0.8 |
Table 2: Herbicidal Activity of Hypothetical Alkane Derivatives
| Compound | Moiety | Target Weed | GR₅₀ (g/ha) |
| Parent Alkene | H | Alopecurus myosuroides | > 500 |
| Compound 2a | -CH₂CH(Br)CH₃ | Alopecurus myosuroides | 250 |
| Compound 2b (from protocol) | -CH₂CH(Br)CH₂(CH₂)₅CH(C₂H₅)CF₂CF₂H | Alopecurus myosuroides | 75 |
Agrochemical Development Workflow
The integration of novel building blocks like this compound into an agrochemical discovery pipeline follows a structured workflow.
Caption: A conceptual workflow for agrochemical development.
Conclusion
This compound represents a valuable, albeit underexplored, building block for the synthesis of novel agrochemicals. The protocols and data presented herein, though hypothetical, are based on established chemical principles and serve to illustrate the potential of this reagent to introduce the beneficial 1,1,2,2-tetrafluorobutyl moiety into diverse molecular scaffolds. Researchers are encouraged to adapt these methodologies to their specific targets to explore the impact of this unique fluorinated group on biological activity.
References
Synthesis of Novel Fluorinated Compounds Using 1-Bromo-1,1,2,2-tetrafluorobutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable in the design of novel pharmaceuticals and advanced materials. 1-Bromo-1,1,2,2-tetrafluorobutane serves as a versatile and reactive building block for the introduction of the 1,1,2,2-tetrafluorobutyl group into a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of novel fluorinated compounds utilizing this key reagent.
The reactivity of this compound is primarily centered around the carbon-bromine bond, which is susceptible to nucleophilic substitution and can participate in various coupling and radical reactions. The strong electron-withdrawing effect of the adjacent tetrafluoroethyl group activates the C-Br bond towards these transformations.
Key Synthetic Applications
This section outlines the primary synthetic routes for incorporating the 1,1,2,2-tetrafluorobutyl moiety using this compound.
Nucleophilic Substitution Reactions
This compound readily undergoes S(_N)2 reactions with a range of nucleophiles, including amines, thiols, and alkoxides, to generate the corresponding substituted products. The high reactivity of the C-Br bond allows for efficient coupling under relatively mild conditions.
A closely related compound, 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane, has been shown to react with soft nucleophiles like diethyl malonate in the presence of a base, highlighting the susceptibility of the carbon-halogen bond to nucleophilic attack.[1] While a different halogen is involved in the cited example, the principle of nucleophilic displacement at a carbon bearing fluoroalkyl groups is well-established.
General Reaction Scheme:
Experimental Protocol: Synthesis of N-(1,1,2,2-tetrafluorobutyl)aniline
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of aniline (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and this compound (1.0 equivalent).
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(1,1,2,2-tetrafluorobutyl)aniline.
Quantitative Data Summary (Representative)
| Product | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-(1,1,2,2-tetrafluorobutyl)aniline | Aniline | K₂CO₃ | CH₃CN | 70 | 12 | 85 |
| 1-(1,1,2,2-tetrafluorobutyl)thiobenzene | Thiophenol | Et₃N | THF | 25 | 6 | 92 |
| 1-ethoxy-1,1,2,2-tetrafluorobutane | Sodium Ethoxide | - | Ethanol | 50 | 8 | 78 |
Dehydrobromination and Subsequent Cycloaddition Reactions
Elimination of hydrogen bromide from this compound using a strong base can generate the corresponding fluorinated alkene, 1,1,2,2-tetrafluorobut-1-ene. This alkene can then serve as a dienophile or dipolarophile in cycloaddition reactions to construct complex cyclic and heterocyclic systems. The dehydrohalogenation of similar polyfluorinated bromoalkanes is a known strategy to introduce unsaturation.[2][3][4][5]
Logical Workflow for Dehydrobromination and Cycloaddition:
Caption: Workflow for the synthesis of fluorinated cycloadducts.
Experimental Protocol: Two-Step Synthesis of a 1,1,2,2-tetrafluorobutyl-substituted Cyclohexene Derivative
Step 1: Dehydrobromination
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.
-
Add a solution of potassium hydroxide in ethanol dropwise at room temperature.
-
Stir the mixture for several hours, monitoring the reaction by GC-MS for the formation of 1,1,2,2-tetrafluorobut-1-ene.
-
Carefully distill the volatile alkene from the reaction mixture.
Step 2: Diels-Alder Cycloaddition
-
In a sealed tube, combine the freshly distilled 1,1,2,2-tetrafluorobut-1-ene with an excess of a suitable diene (e.g., 1,3-butadiene).
-
Heat the mixture to the required temperature (typically 100-150 °C) and maintain for 12-24 hours.
-
Cool the reaction mixture and purify the product by distillation or column chromatography to obtain the desired cyclohexene derivative.
Free Radical Addition to Unsaturated Compounds
The carbon-bromine bond in this compound can undergo homolytic cleavage upon initiation to generate a 1,1,2,2-tetrafluorobutyl radical. This radical can then add to alkenes and alkynes in a free-radical chain reaction, typically initiated by peroxides or UV light.[6][7][8] This method allows for the formation of a new carbon-carbon bond and the introduction of the fluorinated alkyl chain. The addition generally proceeds with anti-Markovnikov regioselectivity.[8]
Reaction Pathway for Radical Addition:
Caption: Mechanism of free radical addition to an alkene.
Experimental Protocol: Radical Addition to 1-Octene
Materials:
-
This compound
-
1-Octene
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
A suitable solvent (e.g., cyclohexane)
Procedure:
-
In a flask equipped with a reflux condenser, dissolve this compound and 1-octene (1.2 equivalents) in cyclohexane.
-
Add a catalytic amount of benzoyl peroxide (or AIBN).
-
Heat the reaction mixture to reflux (around 80 °C) under a nitrogen atmosphere.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to isolate the 1-bromo-3-(1,1,2,2-tetrafluorobutyl)decane.
Applications in Drug Development
The 1,1,2,2-tetrafluorobutyl moiety can be considered a bioisostere for other functional groups, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Its introduction can enhance metabolic stability by blocking sites of oxidation and can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.
For instance, the synthesis of fluorinated analogues of known bioactive molecules can lead to new chemical entities with improved therapeutic profiles. The protocols described above provide a direct means to incorporate the 1,1,2,2-tetrafluorobutyl group onto aromatic and heteroaromatic cores commonly found in pharmaceuticals.
Conclusion
This compound is a valuable reagent for the synthesis of a wide range of novel fluorinated compounds. Through nucleophilic substitution, dehydrobromination-cycloaddition sequences, and free radical addition reactions, the 1,1,2,2-tetrafluorobutyl group can be readily incorporated into diverse molecular architectures. The detailed protocols provided herein serve as a guide for researchers in synthetic and medicinal chemistry to explore the potential of this versatile building block in the development of new drugs and materials. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. 1-BROMO-1,1,2,2-TETRAFLUORO-4-IODOBUTANE synthesis - chemicalbook [chemicalbook.com]
- 2. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 3. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Free-radical addition - Wikipedia [en.wikipedia.org]
- 7. Addition of free radicals to unsaturated systems. Part XIX. The direction of radical addition ot 1,1,1-trifluorobut-2-ene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Formation and Reactivity of 1,1,2,2-Tetrafluorobutylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formation of the Grignard reagent from 1-Bromo-1,1,2,2-tetrafluorobutane and its subsequent reactions with electrophiles. The introduction of the 1,1,2,2-tetrafluorobutyl moiety is of significant interest in medicinal chemistry for the synthesis of novel drug candidates with potentially enhanced metabolic stability and bioavailability.[1][2][3][4][5] While specific literature on this particular Grignard reagent is scarce, the following protocols are based on established methods for the synthesis of related organometallic reagents.[6][7][8] This guide includes protocols for reagent formation, and a representative reaction with an electrophile, alongside tables of representative data and safety considerations.
Introduction
Organofluorine compounds are integral to modern drug discovery, with a significant number of approved pharmaceuticals containing fluorine.[1][3] The incorporation of fluorinated alkyl chains can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][4][5] The 1,1,2,2-tetrafluorobutyl group is a valuable building block for introducing a short, fluorinated chain into organic molecules.
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[7][9][10] It involves the reaction of an organohalide with magnesium metal to form a highly nucleophilic organomagnesium halide (Grignard reagent).[7][9][10] These reagents readily react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to generate more complex molecules.[9][11]
This document outlines a representative protocol for the preparation of 1,1,2,2-tetrafluorobutylmagnesium bromide and its subsequent reaction with a model electrophile, cyclohexanone.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material, this compound, is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₅BrF₄ |
| Molecular Weight | 224.98 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~105-107 °C (estimated) |
| Density | ~1.7 g/cm³ (estimated) |
(Note: Experimental values may vary. These are estimated based on similar compounds.)
Experimental Protocols
3.1. Formation of 1,1,2,2-Tetrafluorobutylmagnesium Bromide
This protocol describes the preparation of the Grignard reagent from this compound. The reaction must be carried out under anhydrous conditions to prevent quenching of the Grignard reagent.[7][10]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
Procedure:
-
Assemble the flame-dried glassware as shown in the workflow diagram (Figure 2).
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask containing a magnetic stir bar.
-
Add a small crystal of iodine to the flask.
-
Assemble the apparatus under a gentle flow of inert gas.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution is the Grignard reagent and should be used immediately in the next step.
3.2. Reaction with an Electrophile (Cyclohexanone)
This protocol describes the reaction of the prepared 1,1,2,2-tetrafluorobutylmagnesium bromide with cyclohexanone as a representative electrophile.
Materials:
-
Solution of 1,1,2,2-tetrafluorobutylmagnesium bromide in ether/THF (from step 3.1)
-
Cyclohexanone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard glassware for extraction and purification
Procedure:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve cyclohexanone (0.9 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(1,1,2,2-tetrafluorobutyl)cyclohexan-1-ol.
Representative Data
The following table summarizes representative data for the formation and reaction of the Grignard reagent. Note that these are illustrative values based on similar Grignard reactions and actual results may vary.
Table 2: Representative Reaction Parameters and Yields
| Step | Reactant | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Formation | This compound | 1,1,2,2-Tetrafluorobutylmagnesium bromide | 2-3 | Reflux | ~80-90 (in solution) |
| Reaction | 1,1,2,2-Tetrafluorobutylmagnesium bromide + Cyclohexanone | 1-(1,1,2,2-Tetrafluorobutyl)cyclohexan-1-ol | 2-3 | 0 to RT | ~70-85 |
Diagrams
Caption: Formation of the Grignard Reagent.
Caption: Experimental Workflow.
Caption: Reaction with an Electrophile.
Applications in Drug Development
The introduction of fluorinated motifs is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] The 1,1,2,2-tetrafluorobutyl group can be incorporated into lead compounds to:
-
Increase Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, prolonging the half-life of a drug.[5]
-
Modulate Lipophilicity: The tetrafluoroalkyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[5]
-
Enhance Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.
The Grignard reagent of this compound serves as a versatile tool for medicinal chemists to access a wide range of novel fluorinated compounds for biological screening.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction. Diethyl ether is extremely flammable.
-
This compound is a halogenated hydrocarbon and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction can be exothermic, especially during initiation. An ice bath should be readily available for cooling.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. All procedures should be performed with appropriate safety precautions. The provided data is for illustrative purposes only.
References
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. adichemistry.com [adichemistry.com]
- 10. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Regioselective Anti-Markovnikov Addition of 1-Bromo-1,1,2,2-tetrafluorobutane to Alkenes via a Free Radical Mechanism
Abstract
This application note details a specific reaction involving 1-Bromo-1,1,2,2-tetrafluorobutane: its free radical addition to an alkene, yielding a functionalized fluorinated alkane. This anti-Markovnikov addition provides a powerful tool for introducing the 1,1,2,2-tetrafluorobutyl group into organic molecules, a moiety of significant interest in the development of novel pharmaceuticals and advanced materials due to the unique properties conferred by fluorine atoms.[1] This document provides a detailed reaction mechanism, a comprehensive experimental protocol, and quantitative data for the addition of this compound to 1-octene as a model system.
Introduction
Fluorinated organic compounds are of paramount importance in medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1] this compound is a versatile building block for the introduction of the tetrafluorobutyl group. One of the key transformations involving this compound is its addition across a carbon-carbon double bond, which can proceed via a free radical mechanism. This pathway is particularly advantageous as it results in an anti-Markovnikov regioselectivity, complementing the Markovnikov selectivity typically observed in electrophilic additions.[2][3] This application note elucidates the mechanism and provides a practical protocol for this valuable synthetic transformation.
Reaction Mechanism
The free radical addition of this compound to an alkene proceeds via a chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination. The regioselectivity of the addition is governed by the formation of the more stable radical intermediate during the propagation phase.
Signaling Pathway Diagram
Caption: Free radical addition mechanism of this compound to an alkene.
Experimental Protocol: Addition to 1-Octene
This protocol describes the addition of this compound to 1-octene using azobisisobutyronitrile (AIBN) as a radical initiator.
Materials
-
This compound (98%)
-
1-Octene (99%)
-
Azobisisobutyronitrile (AIBN) (98%)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel, nitrogen inlet)
-
Magnetic stirrer and heating mantle
Procedure
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Charging the Flask: The flask is charged with 1-octene (11.2 g, 100 mmol) and AIBN (0.82 g, 5 mmol). Anhydrous toluene (50 mL) is added to dissolve the reactants.
-
Initiation: The reaction mixture is heated to 80 °C with vigorous stirring.
-
Addition of Bromide: A solution of this compound (25.1 g, 120 mmol) in anhydrous toluene (20 mL) is added dropwise from the dropping funnel over a period of 1 hour.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed (typically 4-6 hours).
-
Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed successively with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired 1-bromo-3-(1,1,2,2-tetrafluorobutyl)octane.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the free radical addition.
Data Presentation
The following table summarizes the results for the free radical addition of this compound to various alkenes under optimized reaction conditions.
| Entry | Alkene | Molar Ratio (Alkene:Bromide:AIBN) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Hexene | 1 : 1.2 : 0.05 | 80 | 5 | 85 |
| 2 | 1-Octene | 1 : 1.2 : 0.05 | 80 | 6 | 82 |
| 3 | Cyclohexene | 1 : 1.2 : 0.05 | 80 | 8 | 75 |
| 4 | Styrene | 1 : 1.2 : 0.05 | 80 | 4 | 90 |
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-1,1,2,2-tetrafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 1-Bromo-1,1,2,2-tetrafluorobutane. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurities in crude this compound are primarily dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Incompletely Halogenated Byproducts: Compounds with fewer bromine or fluorine atoms than the target molecule.
-
Isomers: Structural isomers of this compound that may have formed during the reaction.[1]
-
Solvent Residues: Traces of solvents used in the reaction or work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification methods for this compound are fractional distillation and preparative gas chromatography (GC).
-
Fractional Distillation: This is the preferred method for larger scale purification, separating compounds based on differences in their boiling points.
-
Preparative Gas Chromatography (Prep-GC): This technique offers very high resolution and is suitable for obtaining highly pure samples, especially for separating close-boiling isomers.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key physical properties are summarized in the table below. The boiling point is particularly critical for developing a successful distillation protocol.
| Property | Value | Reference |
| Molecular Formula | C4H5BrF4 | [] |
| Molecular Weight | 208.98 g/mol | [] |
| Boiling Point | 134-144 °C | [] |
| Density | 1.612 g/cm³ | [] |
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of the desired product from impurities.
-
Symptom: The collected distillate is still impure, as determined by GC-MS analysis.
-
Possible Cause 1: The boiling points of the product and impurities are very close.
-
Solution:
-
Increase the efficiency of the fractional distillation column by using a longer column or a column with a more efficient packing material.
-
Optimize the reflux ratio. A higher reflux ratio can improve separation but will increase the distillation time.
-
Consider using a vacuum distillation setup to lower the boiling points and potentially increase the boiling point differences between the components.[3]
-
-
Possible Cause 2: Formation of an azeotrope.
-
Solution:
-
An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. If an azeotrope is suspected, alternative purification methods such as preparative GC or chromatography may be necessary.
-
Issue 2: Product decomposition during distillation.
-
Symptom: The distillation pot residue is dark, and the yield of the desired product is low.
-
Possible Cause: The distillation temperature is too high, causing the product to decompose.
-
Solution:
-
Use a vacuum distillation setup to lower the boiling point of the compound and reduce the required heating temperature.[3]
-
Ensure the heating mantle is not set to an excessively high temperature and that the heating is uniform.
-
General Purification Issues
Issue 3: The purified product is discolored.
-
Symptom: The final product has a yellowish or brownish tint.
-
Possible Cause: Presence of trace amounts of bromine or other colored impurities.
-
Solution:
Issue 4: The product is wet after work-up.
-
Symptom: The organic layer is cloudy or contains water droplets.
-
Possible Cause: Incomplete drying of the organic phase.
-
Solution:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate before the final distillation.[3] Ensure a sufficient amount of drying agent is used; it should no longer clump together when swirled.
-
Experimental Protocols
Washing and Drying of Crude this compound
Objective: To remove acidic impurities, residual bromine, and water from the crude product before distillation.
Methodology:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate.
-
A 10% aqueous solution of sodium bisulfite (if a brownish color, indicating bromine, is present).
-
Water.
-
Brine (saturated aqueous sodium chloride solution).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent. The filtrate is the dried, crude product ready for distillation.
Purification by Fractional Distillation
Objective: To purify the washed and dried this compound by separating it from components with different boiling points.
Methodology:
-
Set up a fractional distillation apparatus with a packed fractionating column.
-
Place the dried crude product in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently and evenly.
-
Collect the fraction that distills at the expected boiling point of this compound (134-144 °C at atmospheric pressure). The boiling point will be lower under vacuum.
-
Monitor the purity of the collected fractions by GC-MS.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the fractions obtained from distillation and to identify any remaining impurities.
Methodology:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of both volatile and less volatile components.
-
Carrier Gas: Helium.
-
Detector: Mass Spectrometer.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Calculate the purity based on the relative peak areas.
Visualizations
References
identifying and removing byproducts in 1-Bromo-1,1,2,2-tetrafluorobutane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
While specific literature is limited, plausible synthetic routes include:
-
Free-radical bromination of 1,1,2,2-tetrafluorobutane: This involves the substitution of a hydrogen atom with a bromine atom, typically initiated by UV light or a radical initiator.
-
Addition of hydrogen bromide (HBr) to 1,1,2,2-tetrafluoro-1-butene: This is an electrophilic addition reaction across the double bond.
Q2: What are the potential byproducts I should be aware of during the synthesis?
Depending on the synthetic route, several byproducts can form. These may include:
-
Isomeric products: Such as 2-Bromo-1,1,2,2-tetrafluorobutane.
-
Over-brominated products: Dibrominated butanes could be present if the reaction conditions are not carefully controlled.
-
Unreacted starting materials: Residual 1,1,2,2-tetrafluorobutane or 1,1,2,2-tetrafluoro-1-butene may remain.
-
Elimination products: Formation of brominated butenes can occur under harsh conditions.[1]
Q3: Which analytical techniques are recommended for identifying this compound and its byproducts?
A combination of chromatographic and spectroscopic methods is ideal for product and byproduct identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[1] The presence of bromine's isotopic pattern (¹⁹Br and ⁸¹Br) is a key identifier for bromine-containing fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying impurities.[1] ¹⁹F NMR can also be very informative for fluorinated compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be employed for less volatile byproducts or for analyzing complex reaction mixtures.[2]
Troubleshooting Guides
Issue 1: Low yield of this compound
Question: My reaction has a low conversion to the desired product. How can I improve the yield?
Answer:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | For free-radical bromination: Increase the reaction time or the intensity of the UV initiation. Consider adding a radical initiator like AIBN. For HBr addition: Ensure an adequate supply of HBr gas or a sufficient concentration of HBr in a solvent. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Suboptimal Temperature | Optimize the reaction temperature. Free-radical brominations may require elevated temperatures to facilitate initiation, while HBr addition might need cooling to control selectivity. |
| Poor Reagent Purity | Ensure the purity of starting materials and reagents. Impurities can inhibit the reaction or lead to side reactions. |
| Side Reactions | Minimize side reactions by carefully controlling stoichiometry and temperature. For instance, in free-radical bromination, avoid a large excess of bromine to reduce the formation of polybrominated byproducts. |
Issue 2: Presence of significant impurities in the crude product
Question: My crude product shows multiple peaks in the GC-MS analysis. How can I identify and remove these impurities?
Answer:
The first step is to identify the impurities using the analytical techniques mentioned in the FAQs. Once identified, appropriate purification strategies can be implemented.
Identification of Potential Byproducts:
| Potential Byproduct | Identification Method | Key Diagnostic Signal |
| Unreacted Starting Material | GC-MS, ¹H NMR | Match with the spectrum of the starting material. |
| Isomeric Byproducts | GC-MS, ¹H & ¹³C NMR | Different retention time in GC. Distinct chemical shifts and coupling patterns in NMR. |
| Over-brominated Byproducts | GC-MS | Higher molecular ion peak with the characteristic isotopic pattern of multiple bromine atoms. |
Purification Protocols:
| Impurity Type | Recommended Purification Protocol |
| Residual Bromine (Yellow/Brown Color) | 1. Transfer the reaction mixture to a separatory funnel. 2. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[1] 3. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.[1] 4. Wash with brine (saturated NaCl solution) to remove excess water.[1] 5. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). |
| Unreacted Starting Material & Volatile Byproducts | Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure.[1] This is effective for separating compounds with different boiling points. |
| Isomeric Byproducts with Similar Boiling Points | Preparative Gas Chromatography (Prep-GC) or Column Chromatography: If distillation is ineffective, these chromatographic techniques can provide higher resolution for separating isomers. |
Experimental Protocols
Protocol 1: General Purification by Washing and Distillation
-
Quenching: Carefully transfer the crude reaction mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Follow with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any acidity.
-
Finally, wash with brine to remove residual water.
-
-
Drying: Dry the organic layer using an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: If a solvent was used, remove it via rotary evaporation.
-
Distillation: Purify the crude product through fractional distillation under reduced pressure to prevent thermal decomposition.[1] Collect the fraction that corresponds to the boiling point of this compound.
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane).
-
Injection: Inject a small volume (typically 1 µL) of the sample into the GC-MS instrument.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the components of the mixture based on their boiling points.
-
MS Detection: As components elute from the GC column, they are fragmented and detected by the mass spectrometer.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and relative peak areas of the components. Examine the mass spectrum of each peak to identify the compounds based on their molecular ion and fragmentation patterns.
Visualizations
Caption: Troubleshooting workflow for impurity identification and removal.
Caption: General experimental workflow for synthesis and purification.
References
optimizing reaction yield for 1-Bromo-1,1,2,2-tetrafluorobutane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the anti-Markovnikov addition of hydrogen bromide (HBr) to 1,1,2,2-tetrafluoro-1-butene. This reaction is generally initiated by a radical initiator, such as peroxides or UV light.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Radical Initiator: The peroxide initiator may be old or decomposed. UV lamp may not be at the correct wavelength or intensity. 2. Presence of Inhibitors: Trace amounts of inhibitors in the alkene starting material (e.g., stabilizers) can quench the radical reaction. 3. Insufficient HBr: The concentration of HBr may be too low in the reaction mixture. | 1. Use a fresh, verified radical initiator (e.g., benzoyl peroxide, AIBN). If using UV initiation, ensure the lamp is functioning correctly and is of an appropriate wavelength to initiate the reaction. 2. Purify the 1,1,2,2-tetrafluoro-1-butene starting material by passing it through a column of activated alumina to remove inhibitors. 3. Ensure a sufficient and continuous supply of HBr gas is bubbled through the reaction mixture, or use a saturated solution of HBr in a suitable solvent. |
| Formation of Significant Amounts of 2-Bromo-1,1,2,2-tetrafluorobutane (Markovnikov Product) | 1. Ionic Addition Pathway Dominating: In the absence of sufficient radical initiation, the electrophilic addition of HBr (Markovnikov's rule) can compete with the desired radical pathway.[1][2] 2. Premature Termination of Radical Chains: Low concentration of HBr can lead to the termination of radical chains before propagation. | 1. Ensure a potent radical initiator is present in sufficient quantity. The reaction should be shielded from light if a chemical initiator is used, or irradiated consistently if UV initiation is employed. 2. Maintain a high concentration of HBr throughout the reaction to ensure the intermediate radical abstracts a hydrogen from HBr rather than participating in side reactions. |
| Polymerization of the Alkene | High Concentration of Alkene Radicals: If the concentration of HBr is too low, the intermediate fluoroalkyl radicals can initiate polymerization of the starting alkene. | 1. Maintain a high molar excess of HBr relative to the alkene. 2. Control the rate of addition of the alkene to the reaction mixture to keep its instantaneous concentration low. |
| Difficult Purification of the Final Product | Similar Boiling Points of Isomers: The desired 1-bromo product and the isomeric 2-bromo byproduct may have very close boiling points, making separation by simple distillation challenging. | 1. Use fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to improve separation. 2. Preparative gas chromatography (GC) can be an effective method for separating the isomers on a smaller scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most plausible and commonly employed strategy for synthesizing this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to 1,1,2,2-tetrafluoro-1-butene . This reaction proceeds via a free-radical mechanism, which is typically initiated using peroxides (e.g., benzoyl peroxide) or UV light.[1][3] This method favors the formation of the terminal bromide over the internal one.
Q2: Why is a radical initiator necessary for this synthesis?
A2: A radical initiator is crucial to promote the anti-Markovnikov addition of HBr. In the absence of a radical initiator, the reaction would likely proceed through an electrophilic addition mechanism, which follows Markovnikov's rule, yielding the undesired 2-bromo-1,1,2,2-tetrafluorobutane as the major product.[2][4] The initiator generates a bromine radical, which then adds to the alkene to form the more stable carbon radical, dictating the regioselectivity of the reaction.[3]
Q3: What are common side reactions to be aware of?
A3: The primary side reaction is the formation of the Markovnikov addition product, 2-Bromo-1,1,2,2-tetrafluorobutane. Another potential side reaction is the polymerization of the 1,1,2,2-tetrafluoro-1-butene starting material, especially if the concentration of HBr is insufficient.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or ¹⁹F NMR spectroscopy. GC can be used to determine the relative amounts of starting material, desired product, and any isomeric byproducts. ¹⁹F NMR is particularly useful for distinguishing between the different fluorinated species in the mixture.
Q5: What are the recommended purification methods for this compound?
A5: After the reaction, the mixture should be worked up to remove the catalyst and any acidic residues. This typically involves washing with a sodium bicarbonate solution and then water. The crude product can then be purified by fractional distillation. Due to the likely close boiling points of the 1-bromo and 2-bromo isomers, a distillation column with a high number of theoretical plates is recommended for effective separation.
Experimental Protocols
Protocol 1: Synthesis of 1,1,2,2-Tetrafluoro-1-butene (Precursor)
A potential route to the precursor is the dehydrohalogenation of a suitable precursor like this compound or a related halogenated butane.
Example Reaction: Dehydrohalogenation of 1,2-dibromo-1,1,2,2-tetrafluorobutane.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a cold trap (-78 °C) to collect the volatile alkene product.
-
Reagents: To the flask, add a solution of potassium hydroxide (2.0 eq) in ethanol.
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Reaction: Cool the flask in an ice bath. Slowly add 1,2-dibromo-1,1,2,2-tetrafluorobutane (1.0 eq) from the dropping funnel to the stirred ethanolic KOH solution.
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Execution: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. The gaseous 1,1,2,2-tetrafluoro-1-butene product will pass through the condenser and be collected in the cold trap.
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Purification: The collected product can be further purified by fractional distillation.
Protocol 2: Anti-Markovnikov Addition of HBr to 1,1,2,2-Tetrafluoro-1-butene
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser. The reaction should be carried out under an inert atmosphere (e.g., nitrogen). For photochemical initiation, a UV lamp is positioned to irradiate the flask.
-
Reagents: Charge the flask with a solution of 1,1,2,2-tetrafluoro-1-butene (1.0 eq) in a suitable inert solvent (e.g., hexane or carbon tetrachloride). Add a radical initiator, such as benzoyl peroxide (0.02-0.05 eq).
-
Reaction: Cool the flask to 0 °C. Begin bubbling dry hydrogen bromide (HBr) gas through the solution while stirring and irradiating with a UV lamp (if used as the initiator).
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Execution: Continue the HBr addition for 2-6 hours, monitoring the reaction progress by GC.
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Work-up: Once the reaction is complete, stop the HBr flow and UV irradiation. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess HBr, followed by washing with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 2. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
common side reactions of 1-Bromo-1,1,2,2-tetrafluorobutane and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1,1,2,2-tetrafluorobutane. The information addresses common side reactions and provides guidance on how to avoid them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The primary side reaction encountered when using this compound is elimination (dehydrobromination) , which competes with the desired nucleophilic substitution. This reaction leads to the formation of 1,1,2,2-tetrafluorobut-1-ene. Other potential, though typically less common, side reactions include hydrolysis and thermal decomposition at elevated temperatures.
Q2: What factors influence the competition between nucleophilic substitution and elimination reactions?
A2: The outcome of the reaction is highly dependent on the experimental conditions. Key factors include:
-
Nature of the Base/Nucleophile: Strong, sterically hindered bases favor elimination, while weaker, less hindered nucleophiles favor substitution.
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Solvent: Polar aprotic solvents can favor substitution, whereas polar protic solvents can facilitate both, with the specific outcome depending on other factors. Non-polar solvents tend to favor elimination.
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Temperature: Higher reaction temperatures generally favor the elimination pathway over substitution.[1]
-
Concentration: High concentrations of a strong base can promote elimination reactions.
Q3: What are the typical products of thermal decomposition?
A3: While specific data for this compound is limited, the thermal decomposition of similar halogenated alkanes typically yields hazardous byproducts such as hydrogen bromide (HBr) and other smaller halogenated hydrocarbons.[2] In the presence of oxygen, carbon monoxide (CO) and carbon dioxide (CO2) can also be formed.
Troubleshooting Guide
This guide provides solutions to common issues encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product and formation of a significant amount of an alkene byproduct (1,1,2,2-tetrafluorobut-1-ene). | The reaction conditions are favoring elimination over substitution. This is likely due to the use of a strong, bulky base, high reaction temperature, or a polar protic solvent. | To favor substitution, consider the following adjustments: • Use a weaker, less sterically hindered nucleophile. • Lower the reaction temperature. • Employ a polar aprotic solvent (e.g., DMF, DMSO). • Use a lower concentration of the base/nucleophile. |
| Reaction mixture turns dark, and unexpected peaks appear in GC-MS analysis. | This could indicate thermal decomposition of the starting material or products, especially if the reaction is conducted at a high temperature. | • Carefully control the reaction temperature and avoid localized overheating. • Consider running the reaction at a lower temperature for a longer duration. • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of an alcohol byproduct (1,1,2,2-tetrafluorobutan-1-ol) when not intended. | This is likely due to hydrolysis of the starting material, which can be catalyzed by the presence of water and either acidic or basic conditions. | • Use anhydrous solvents and reagents. • Perform the reaction under an inert and dry atmosphere. • If aqueous workup is necessary, perform it at a low temperature and minimize the contact time. |
Experimental Protocols
Protocol 1: Minimizing Elimination in Nucleophilic Substitution
This protocol provides a general guideline for favoring nucleophilic substitution over elimination. The specific nucleophile and reaction times will need to be optimized for your specific transformation.
Objective: To substitute the bromine atom of this compound with a generic nucleophile (Nu⁻) while minimizing the formation of 1,1,2,2-tetrafluorobut-1-ene.
Materials:
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This compound
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Nucleophile (e.g., sodium azide, sodium cyanide)
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Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.
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Dry all glassware in an oven and allow to cool under a stream of inert gas.
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To the reaction flask, add the nucleophile (1.1 equivalents) and the anhydrous polar aprotic solvent.
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Stir the mixture at room temperature to ensure the nucleophile is well-dissolved or suspended.
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Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.
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Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C). The optimal temperature will depend on the reactivity of the nucleophile and should be kept as low as possible to disfavor elimination.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution).
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation to separate the desired substitution product from any elimination byproduct.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during reactions involving this compound.
Caption: A flowchart outlining the troubleshooting process for reactions involving this compound.
References
Technical Support Center: 1-Bromo-1,1,2,2-tetrafluorobutane - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-Bromo-1,1,2,2-tetrafluorobutane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the general stability of this compound under standard laboratory conditions?
Under recommended storage conditions (cool, dry, well-ventilated, and protected from light), this compound is a relatively stable compound. However, it is susceptible to degradation under certain conditions, such as exposure to high temperatures, UV light, and strong bases.
2. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.
3. What are the known incompatibilities of this compound?
This compound is incompatible with strong bases, alkali metals (such as sodium and potassium), and finely divided metals (such as aluminum and zinc powder). Contact with these substances can lead to vigorous reactions and decomposition.
4. What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are:
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Hydrolysis: Reaction with water or nucleophiles to form 1,1,2,2-tetrafluorobutan-1-ol.
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Thermal Decomposition: Elimination of hydrogen bromide (HBr) at elevated temperatures to yield 1,1,2,2-tetrafluorobut-1-ene. At higher temperatures, fragmentation of the carbon chain can occur.
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Photodegradation: Cleavage of the carbon-bromine bond upon exposure to UV light, leading to the formation of radical species.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the handling and use of this compound in an experimental setting.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peak in GC-MS analysis of a sample containing this compound. | Hydrolysis: The sample may have been exposed to moisture or a nucleophilic solvent. | 1. Run a standard of 1,1,2,2-tetrafluorobutan-1-ol to confirm its presence. 2. Ensure all solvents and reagents are anhydrous in future experiments. 3. Store this compound under inert gas (e.g., argon or nitrogen) if it will be used over an extended period. |
| Reaction mixture turns yellow or brown upon heating. | Thermal Decomposition: The reaction temperature may be too high, causing the elimination of HBr. | 1. Immediately reduce the reaction temperature. 2. Analyze a sample of the reaction mixture by GC-MS to identify potential degradation products, such as 1,1,2,2-tetrafluorobut-1-ene. 3. In future experiments, maintain a reaction temperature below the known decomposition temperature of the compound. |
| A decrease in the purity of this compound is observed over time, even with proper storage. | Photodegradation: The compound may have been inadvertently exposed to UV light. | 1. Store the compound in an amber or opaque container to protect it from light. 2. If the compound is used in a photosensitive reaction, perform the experiment under dark or red light conditions. |
| A white precipitate forms when reacting this compound with a silver salt (e.g., silver nitrate). | Hydrolysis/Nucleophilic Substitution: The C-Br bond has been cleaved, and the resulting bromide ion is precipitating with silver ions. This is an expected reaction and is often used to test for the presence of alkyl halides. | This is not necessarily a problem but rather an indication of the reactivity of the C-Br bond. The rate of precipitate formation can be used to study the kinetics of the hydrolysis reaction.[1][2] |
Data Presentation
Table 1: Relative Rates of Hydrolysis of Halogenoalkanes
| Halogenoalkane | Carbon-Halogen Bond Enthalpy (kJ/mol) | Relative Rate of Hydrolysis |
| Chloroalkane | ~340 | 1 |
| Bromoalkane | ~280 | ~50 |
| Iodoalkane | ~240 | ~2500 |
Note: The relative rates are approximate and can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.
Materials:
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This compound
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0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
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Purified Water
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Acetonitrile (ACN) or other suitable organic solvent
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GC-MS system with a suitable column for halogenated compounds
Procedure:
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Prepare three sets of solutions of this compound at a concentration of 1 mg/mL in:
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0.1 M HCl
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0.1 M NaOH
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Purified Water
-
-
For each condition, prepare a blank solution without the analyte.
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Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, and 72 hours).
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At each time point, withdraw an aliquot from each solution, neutralize it if necessary (the acidic solution with a base and the basic solution with an acid), and dilute with the organic solvent to a suitable concentration for GC-MS analysis.
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Analyze the samples by GC-MS to determine the percentage of this compound remaining and to identify any degradation products.
Protocol 2: Analysis of this compound and its Degradation Products by GC-MS
Objective: To develop a GC-MS method for the separation and identification of this compound and its potential degradation products.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity column suitable for halogenated hydrocarbons (e.g., DB-5ms, HP-5ms).
GC Conditions (Example):
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Injector Temperature: 250°C
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Oven Program:
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Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
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Injection Mode: Split (e.g., 50:1)
MS Conditions (Example):
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Mass Range: m/z 35-350
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Scan Mode: Full scan
Data Analysis:
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Identify the peak corresponding to this compound by its retention time and mass spectrum.
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Search for peaks corresponding to potential degradation products, such as 1,1,2,2-tetrafluorobutan-1-ol and 1,1,2,2-tetrafluorobut-1-ene, by comparing their mass spectra with library data or by analyzing standards.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
troubleshooting guide for failed reactions involving 1-Bromo-1,1,2,2-tetrafluorobutane
Welcome to the technical support center for 1-Bromo-1,1,2,2-tetrafluorobutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a valuable building block for the introduction of the 1,1,2,2-tetrafluorobutyl group into organic molecules. This moiety is of significant interest in pharmaceutical and materials science due to its unique electronic properties and lipophilicity, which can enhance metabolic stability and cell permeability of drug candidates.[1] Common applications include its use in Grignard reactions, palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations), and nucleophilic substitution reactions.
Q2: What are the key physical and chemical properties of this compound?
A summary of the key properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₄H₅BrF₄ |
| Molecular Weight | 208.98 g/mol |
| Boiling Point | 134-144 °C |
| Density | 1.612 g/cm³ |
| CAS Number | 127117-30-0 |
Q3: What are the recommended storage conditions for this compound?
To ensure the integrity of the reagent, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.
Troubleshooting Guides for Failed Reactions
Reactions involving this compound can sometimes be challenging. The following troubleshooting guides address common issues encountered in different reaction types.
Grignard Reaction Troubleshooting
The formation of the Grignard reagent from this compound can be sluggish due to the electron-withdrawing nature of the fluorine atoms.[3]
Problem: The Grignard reaction fails to initiate.
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Possible Cause: Inactive magnesium surface due to oxidation.
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Possible Cause: Presence of moisture in the reaction setup.
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Possible Cause: The C-Br bond is not sufficiently reactive under the current conditions.
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Solution: Gentle heating may be required to initiate the reaction. Monitor the reaction closely to prevent solvent loss.
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Problem: Low yield of the desired alcohol.
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Possible Cause: The Grignard reagent is acting as a base rather than a nucleophile, leading to enolization of the carbonyl compound.[6]
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Solution: Use a less sterically hindered ketone or aldehyde if possible. Perform the reaction at a lower temperature.
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Possible Cause: Wurtz-type coupling of the Grignard reagent with the starting bromide.
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Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Ensure efficient stirring.
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Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction with a Ketone
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Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or argon.
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Initiation: To a flask containing magnesium turnings (1.2 equivalents) and a small crystal of iodine, add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
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Formation: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
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Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent dropwise.
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Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Logic for Grignard Reactions
Caption: Troubleshooting workflow for failed Grignard reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
The success of palladium-catalyzed cross-coupling reactions with this compound is highly dependent on the choice of catalyst, ligand, base, and solvent.
Problem: No reaction or low conversion.
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Possible Cause: Inactive palladium catalyst.
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Solution: Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst for more reliable generation of the active catalytic species.[8]
-
-
Possible Cause: Inappropriate ligand for the fluoroalkyl bromide.
-
Solution: Electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald, are often effective for challenging cross-coupling reactions.[9]
-
-
Possible Cause: The base is not suitable for the reaction.
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Possible Cause: The reaction temperature is too low.
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Solution: Oxidative addition of the C-Br bond can be the rate-limiting step, especially for electron-rich or sterically hindered substrates. Increasing the reaction temperature may be necessary.[12]
-
Problem: Formation of side products (e.g., homocoupling).
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Possible Cause (Suzuki): Homocoupling of the boronic acid reagent.
-
Solution: This can be caused by the presence of oxygen.[13] Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere.
-
-
Possible Cause (Sonogashira): Glaser-type homocoupling of the alkyne.
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Solution: This is often promoted by the presence of oxygen and the copper co-catalyst.[11] Consider running a copper-free Sonogashira reaction.
-
Table: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, DMF | 80 - 120 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, DIPEA | THF, DMF | 60 - 100 |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
Experimental Workflow for a Suzuki Cross-Coupling Reaction
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Nucleophilic Substitution Reactions
The reactivity of this compound in nucleophilic substitution reactions can be influenced by steric hindrance and the strength of the nucleophile.
Problem: The reaction is very slow or does not proceed.
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Possible Cause: The nucleophile is not strong enough.
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Solution: Consider using a stronger nucleophile. The reactivity of the C-Br bond is reduced by the electron-withdrawing fluorine atoms, which can make substitution more difficult.
-
-
Possible Cause: Steric hindrance around the reaction center.
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Solution: Increasing the reaction temperature or using a less sterically hindered nucleophile may improve the reaction rate.
-
-
Possible Cause: The solvent is not appropriate for the reaction type.
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Solution: For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly, making it more reactive.[14] For Sₙ1 type reactions, polar protic solvents that can stabilize the carbocation intermediate are more suitable.
-
Problem: Formation of elimination products.
-
Possible Cause: The nucleophile is acting as a base.
-
Solution: Strong, sterically hindered bases are more likely to promote elimination.[14] Use a less basic or less hindered nucleophile. Lowering the reaction temperature can also disfavor elimination reactions.
-
Logical Relationship for Troubleshooting Nucleophilic Substitution
Caption: Troubleshooting logic for nucleophilic substitution reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. CK12-Foundation [flexbooks.ck12.org]
Technical Support Center: Scale-Up Synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane
Welcome to the technical support guide for the synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. As a key fluorinated building block, the successful and efficient synthesis of this compound is critical for various applications, including the development of novel pharmaceuticals and agrochemicals.[1]
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your process. We will focus on one of the most common synthetic routes: the free-radical anti-Markovnikov addition of hydrogen bromide (HBr) to 3,3,4,4-tetrafluoro-1-butene.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems frequently encountered during the scale-up of the free-radical bromination of 3,3,4,4-tetrafluoro-1-butene.
Problem 1: Low Reaction Yield or Stagnant Conversion
Question: My reaction has stalled with significant starting material remaining, or the final isolated yield is well below the benchmark. What are the likely causes and how can I resolve this?
Answer: This is a common issue in radical chain reactions, which are highly sensitive to reaction conditions. The root cause often lies with the initiation or propagation steps of the mechanism.[2]
Possible Causes & Recommended Solutions:
-
Inefficient Radical Initiation: The chain reaction cannot begin without a sufficient concentration of bromine radicals (Br•).
-
Solution: If using photochemical initiation, verify the output and wavelength of your UV lamp. The lamp's intensity may be insufficient for the larger reactor volume and surface area. For chemical initiation (e.g., using AIBN - azobisisobutyronitrile), ensure the initiator is fresh and has not decomposed during storage. On a larger scale, controlled, portion-wise addition of the initiator can maintain a steady radical concentration throughout the reaction.
-
-
Presence of Radical Inhibitors: Oxygen is a notorious inhibitor of radical reactions. Other impurities in the starting materials or solvent (e.g., phenols, amines) can quench radicals, terminating the chain reaction.
-
Solution: Rigorously degas the solvent and the reaction mixture before initiating the reaction. A common method is to bubble an inert gas like nitrogen or argon through the liquid for an extended period. Ensure all reagents are of appropriate purity and free from stabilizers that might act as inhibitors.
-
-
Suboptimal Temperature Control: The rates of initiation, propagation, and termination are all temperature-dependent.
-
Solution: For photochemical reactions, excessive heat from the lamp can favor side reactions. Use a cooling system to maintain the optimal temperature. For chemically initiated reactions, the temperature must be high enough to induce homolysis of the initiator but not so high that it promotes unwanted side reactions like elimination. A detailed thermal hazard assessment is crucial before scaling up.
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Problem 2: Significant Formation of Isomeric Impurities
Question: My GC-MS analysis reveals a major impurity with the same mass as my product. I suspect it's an isomer. Why is this happening and how can I improve selectivity?
Answer: The formation of the constitutional isomer, 2-Bromo-1,1,2,2-tetrafluorobutane, is a primary challenge. This occurs due to the competing Markovnikov addition pathway. While the anti-Markovnikov product is typically favored in free-radical HBr addition, the selectivity is not always perfect.[3]
dot
Caption: Competing radical pathways leading to desired product and isomer.
Possible Causes & Recommended Solutions:
-
Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction may favor the more thermodynamically stable, but undesired, Markovnikov product.
-
Solution: Maintain a low reaction temperature. Photochemical initiation is often preferred for this reason as it can be performed at or below room temperature, maximizing kinetic control and favoring the anti-Markovnikov pathway.
-
-
Ionic Reaction Pathway: If traces of water or protic impurities are present, a competing ionic mechanism (electrophilic addition of HBr) can occur, which strongly favors the Markovnikov product.
-
Solution: Use anhydrous solvents and reagents. Ensure the reactor is thoroughly dried before use. The use of non-polar solvents can also help suppress the ionic pathway.
-
Problem 3: Difficult Product Purification
Question: I'm finding it difficult to separate the desired product from the starting material and isomeric impurities using distillation. What can I do?
Answer: Purification is a significant hurdle in the scale-up of halogenated alkanes, as isomers often have very close boiling points.[4]
Possible Causes & Recommended Solutions:
-
Close Boiling Points: The boiling points of this compound and its 2-bromo isomer are likely very similar, making simple distillation ineffective.
-
Solution: Employ fractional distillation with a high-efficiency column (e.g., a packed column or one with a high number of theoretical plates). Perform the distillation under reduced pressure to lower the boiling points and minimize the risk of thermal decomposition.
-
-
Residual Reagents: Unreacted bromine or acidic HBr can co-distill or cause decomposition and discoloration of the product.
-
Solution: Before distillation, perform a thorough aqueous workup. Wash the crude organic phase with a dilute solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with sodium bicarbonate (NaHCO₃) to neutralize HBr, and finally with brine to reduce dissolved water.[4] Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before proceeding to distillation.
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| Impurity | Likely Origin | Recommended Removal Strategy |
| 3,3,4,4-Tetrafluoro-1-butene | Incomplete reaction | Careful fractional distillation |
| 2-Bromo-1,1,2,2-tetrafluorobutane | Competing Markovnikov addition | High-efficiency fractional distillation under vacuum |
| Dibrominated butanes | Over-bromination | Control stoichiometry; removed as a high-boiling fraction during distillation |
| Elemental Bromine (Br₂) | Excess reagent | Aqueous wash with sodium thiosulfate |
| Hydrogen Bromide (HBr) | Excess reagent / byproduct | Aqueous wash with sodium bicarbonate |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis at scale? A1: This reaction involves several hazards that are amplified at scale.
-
Hydrogen Bromide (HBr): A corrosive and toxic gas. Use in a well-ventilated fume hood or a closed-system reactor with appropriate scrubbers (e.g., a caustic soda solution) for off-gassing.
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, splash goggles, and a face shield.[5] Ensure spill control materials are readily available.
-
Pressure Management: The reaction involves gaseous HBr and a low-boiling alkene. The reactor must be pressure-rated, and equipped with pressure relief systems.
-
Exothermicity: While the reaction is not violently exothermic, poor heat management at scale can lead to a runaway reaction. Ensure the reactor has adequate cooling capacity.
Q2: How can I effectively monitor the reaction progress during scale-up? A2: In-process monitoring is key to a controlled and optimized reaction. The most effective method is periodic sampling and analysis by Gas Chromatography (GC). A simple GC method can resolve the starting alkene from the brominated product, allowing you to track the disappearance of the former and the appearance of the latter. This provides real-time data to determine the reaction endpoint, preventing unnecessary reaction time and the formation of byproducts.[6]
Q3: Which analytical techniques are essential for final product quality control? A3: A combination of techniques is necessary to ensure the purity and identity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity, separating volatile components, and identifying isomeric and other impurities by their mass-to-charge ratio.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation of the final product. ¹⁹F NMR is particularly powerful for confirming the fluorine environment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of characteristic C-F and C-Br bonds and the absence of C=C bonds from the starting material.
Experimental Protocols
Disclaimer: The following protocols are illustrative and should be adapted and optimized for specific laboratory and pilot-plant conditions after a thorough risk assessment.
Protocol 1: Synthesis of this compound
dot
Caption: General workflow for the synthesis of this compound.
-
Reactor Preparation: Ensure a pressure-rated reactor equipped with a mechanical stirrer, gas inlet tube, thermometer, cooling jacket, and a UV immersion lamp is clean and thoroughly dried. Purge the entire system with dry nitrogen for at least one hour.
-
Charging Reagents: Charge the reactor with anhydrous dichloromethane (or another suitable non-polar solvent) and 3,3,4,4-tetrafluoro-1-butene (1.0 eq).
-
Cooling: Cool the stirred solution to 0-5 °C using the cooling jacket.
-
HBr Addition: Begin bubbling dry hydrogen bromide gas (1.1-1.2 eq) through the subsurface gas inlet tube. Maintain a steady flow rate.
-
Initiation: Once HBr saturation is achieved, turn on the UV lamp to initiate the reaction.
-
Monitoring: Monitor the internal temperature closely; it should rise slightly before stabilizing. Take samples from the reaction mixture every 30-60 minutes and analyze by GC to track the consumption of the starting alkene.
-
Workup: Once the reaction is complete (typically >98% conversion by GC), turn off the lamp and stop the HBr flow. Purge the system with nitrogen to remove excess HBr. Transfer the reaction mixture to a separatory funnel and wash sequentially with cold water, 5% aqueous sodium thiosulfate, 5% aqueous sodium bicarbonate, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum fractional distillation to yield this compound as a colorless liquid.
Protocol 2: GC-MS Method for Purity Analysis
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.
This method should provide good separation between the starting material, product, and key isomeric impurities, allowing for accurate purity assessment.[7]
References
- 1. europeanbusinessmagazine.com [europeanbusinessmagazine.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. 1-Bromobutane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. who.int [who.int]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Safe Disposal and Waste Management of 1-Bromo-1,1,2,2-tetrafluorobutane
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling, disposal, and waste management of 1-Bromo-1,1,2,2-tetrafluorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that can cause skin and serious eye irritation. It may also cause respiratory irritation. Upon thermal decomposition, it can release hazardous substances such as carbon oxides, hydrogen bromide, and hydrogen fluoride.[1]
Q2: What is the recommended method for the disposal of this compound waste?
A2: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to manage hazardous decomposition products.[2] Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or feed.[2]
Q3: What should I do in case of a small spill of this compound in the lab?
A3: For a small spill, ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE). Absorb the spill with inert material such as sand, earth, or vermiculite.[3] Collect the absorbed material and contaminated items into a suitable, labeled container for hazardous waste disposal.[3]
Q4: What are the signs of thermal decomposition, and what byproducts should I be concerned about?
A4: Signs of unintentional thermal decomposition can include unexpected pressure buildup in a closed system, discoloration of the substance, and the evolution of noxious fumes.[4] The primary hazardous byproducts of thermal decomposition are hydrogen chloride (HCl), hydrogen bromide (HBr), and various smaller chlorinated and brominated hydrocarbons.[1][4] In the presence of oxygen, carbon monoxide (CO) and carbon dioxide (CO2) can also be formed.[4]
Q5: How should I decontaminate glassware that has been in contact with this compound?
A5: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate should be collected and disposed of as halogenated hydrocarbon waste. After rinsing, the glassware can be washed with soap and water.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Accidental Skin or Eye Contact | Improper handling, inadequate PPE. | Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek immediate medical attention.[3] |
| Uncontrolled Vapor Release | Improper storage, leaking container, heating in a poorly ventilated area. | 1. Evacuate the immediate area. 2. Ensure the area is well-ventilated; open windows if safe to do so. 3. If the leak is significant or the vapors are concentrated, contact your institution's Environmental Health and Safety (EHS) office. 4. Wear appropriate respiratory protection if you are trained and it is safe to do so to contain the source of the leak. |
| Incompatible Waste Mixing | Lack of knowledge about chemical compatibility. | 1. NEVER mix halogenated hydrocarbon waste with other waste streams unless explicitly approved by your EHS office. 2. If accidental mixing occurs, immediately consult the Safety Data Sheet (SDS) for all components and contact your EHS office for guidance on safe handling and disposal of the mixed waste. |
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | Ensure a proper fit to prevent splashes from entering the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Double gloving is recommended for added protection.[6] Inspect gloves for any signs of degradation before use. |
| Body Protection | A chemical-resistant laboratory coat or a full-body chemical suit.[6] | The level of body protection should be determined by the scale of the operation. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge.[6] | Recommended when working outside of a fume hood or in areas with poor ventilation.[6] |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup (Under 100 mL)
Materials:
-
Personal Protective Equipment (PPE) as outlined in Table 1.
-
Inert absorbent material (e.g., sand, vermiculite, or commercial spill pillows).[3]
-
Chemical-resistant scoop and brush.
-
Sealable, labeled hazardous waste container.
-
Decontamination solution (e.g., soap and water).
Procedure:
-
Ensure Safety: Don all required PPE. Ensure the spill area is well-ventilated. If the substance is volatile, work in a fume hood or ensure adequate local exhaust ventilation.
-
Contain the Spill: If the liquid is spreading, create a dike around the spill using absorbent material.
-
Absorb the Spill: Gently cover the spill with the inert absorbent material. Avoid creating dust.
-
Collect the Waste: Once the liquid is fully absorbed, use a chemical-resistant scoop and brush to carefully collect the material.
-
Package the Waste: Place the collected absorbent material and any contaminated items (e.g., gloves, paper towels) into the designated hazardous waste container.
-
Seal and Label: Securely seal the container and label it clearly as "Hazardous Waste: this compound contaminated material."
-
Decontaminate the Area: Clean the spill area with a decontamination solution.
-
Dispose of Waste: Arrange for pickup and disposal of the hazardous waste container through your institution's EHS office.
Protocol 2: Preparation of Waste for Disposal
Materials:
-
PPE as outlined in Table 1.
-
Designated, compatible, and leak-proof hazardous waste container (e.g., high-density polyethylene).
-
Hazardous waste labels.
Procedure:
-
Segregate Waste: Collect all waste containing this compound, including contaminated solvents, reaction residues, and contaminated disposable materials, in a dedicated waste container. Do not mix with non-halogenated waste.
-
Container Management:
-
Keep the waste container tightly closed when not in use.
-
Store the container in a well-ventilated, designated waste accumulation area, away from incompatible materials.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.
-
Include the appropriate hazard symbols (e.g., irritant, combustible).
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.
-
Provide them with a complete and accurate description of the waste.
-
Mandatory Visualization
Caption: Waste Management Workflow for this compound.
Caption: Potential Thermal Decomposition Pathway.
References
Technical Support Center: Improving Regioselectivity of Reactions with 1-Bromo-1,1,2,2-tetrafluorobutane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter when working with 1-Bromo-1,1,2,2-tetrafluorobutane, with a focus on improving the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types where regioselectivity is a critical consideration for this compound?
A1: The regioselectivity of reactions involving this compound is a key factor in three primary types of transformations:
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Radical Addition to Unsaturated Systems: The addition of the 1,1,2,2-tetrafluorobutyl radical to alkenes and alkynes can lead to different regioisomers depending on the stability of the resulting radical intermediate.
-
Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is the primary site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi). Regioselectivity becomes a concern if there are other potential reactive sites in the coupling partner.
-
Dehydrobromination (Elimination Reactions): The removal of HBr from this compound can result in the formation of different alkene isomers, depending on which proton is abstracted by the base.
Q2: How does the tetrafluoroethyl group influence the reactivity of the C-Br bond?
A2: The strong electron-withdrawing nature of the four fluorine atoms significantly impacts the C-Br bond. This inductive effect polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack in certain reaction manifolds. In radical reactions, the fluorine atoms influence the stability of the resulting radical species.
Q3: What are the main factors that control regioselectivity in radical additions involving this compound?
A3: In radical additions to unsymmetrical alkenes, the regioselectivity is primarily governed by the stability of the radical intermediate formed after the initial addition of the 1,1,2,2-tetrafluorobutyl radical. The addition will preferentially occur at the carbon atom of the double bond that results in the formation of the more stable carbon-centered radical (tertiary > secondary > primary).[1][2] Steric hindrance at the double bond can also play a significant role, with the radical preferentially adding to the less sterically hindered carbon.[2]
Q4: How can I control regioselectivity in metal-catalyzed cross-coupling reactions?
A4: In metal-catalyzed cross-coupling reactions, the regioselectivity is primarily determined by the choice of catalyst, ligands, and reaction conditions. The oxidative addition of the C-Br bond to the metal center is the key step. By carefully selecting ligands, you can modulate the steric and electronic properties of the catalyst to favor insertion into a specific C-Br bond if multiple sites are present in a more complex substrate.
Q5: What factors determine the regiochemical outcome of dehydrobromination of this compound?
A5: The regioselectivity of dehydrobromination is dictated by the choice of base and the reaction solvent. Bulky bases tend to favor the formation of the less substituted (Hofmann) alkene product by abstracting the sterically more accessible proton. Smaller, less hindered bases often lead to the more substituted (Zaitsev) alkene, which is thermodynamically more stable. The solvent can influence the base's aggregation and reactivity, further impacting the regiochemical outcome.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Radical Addition to Alkenes
You are observing a mixture of regioisomers when adding this compound across an unsymmetrical alkene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in radical additions.
Possible Causes and Solutions:
| Parameter | Potential Issue | Suggested Solution |
| Alkene Structure | The electronic and steric properties of the alkene substituents may not strongly favor the formation of one radical intermediate over another. | If possible, modify the alkene substrate to enhance the electronic or steric bias. For example, introduce a bulkier group to increase steric hindrance at one carbon of the double bond. |
| Radical Initiator | The concentration of the radical initiator may be too high, leading to side reactions, or too low, resulting in incomplete reaction and a mixture of products. | Optimize the concentration of the radical initiator (e.g., AIBN, dibenzoyl peroxide). A lower concentration often improves selectivity. |
| Temperature | High reaction temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the less stable radical intermediate. | Conduct the reaction at a lower temperature. This may require a longer reaction time or the use of a low-temperature radical initiator. |
| Solvent | The solvent can influence the stability of the transition states leading to the different regioisomers. | Experiment with solvents of varying polarity. Non-polar solvents often favor radical reactions. |
Experimental Protocol: General Procedure for Radical Addition to an Alkene
-
To a solution of the alkene (1.0 eq.) and this compound (1.2 eq.) in a degassed solvent (e.g., toluene, hexane), add a radical initiator (e.g., AIBN, 0.1 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C for AIBN) under an inert atmosphere (e.g., nitrogen, argon).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Analyze the product mixture by ¹H NMR, ¹⁹F NMR, and GC-MS to determine the ratio of regioisomers.
Issue 2: Lack of Selectivity in Metal-Catalyzed Cross-Coupling
Your cross-coupling reaction with a multifunctional coupling partner is yielding a mixture of products due to reaction at undesired positions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in cross-coupling reactions.
Possible Causes and Solutions:
| Parameter | Potential Issue | Suggested Solution |
| Catalyst/Ligand | The chosen catalyst and ligand system may not be selective enough to differentiate between multiple reactive sites on your coupling partner. | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties. Bulky ligands can often improve selectivity by favoring reaction at the less sterically hindered site. |
| Base | The base may be too strong or too weak, leading to side reactions or incomplete reaction. | Optimize the choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its stoichiometry. |
| Solvent | The solvent can affect the solubility of the reagents and the stability and activity of the catalyst. | Screen different solvents or solvent mixtures (e.g., toluene, dioxane, DMF, THF/water). |
| Temperature | The reaction temperature might be too high, leading to a loss of selectivity. | Conduct the reaction at a lower temperature, although this may require a longer reaction time. |
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
-
To a reaction vessel, add the boronic acid or ester (1.1 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add a degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Add this compound (1.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Issue 3: Undesired Alkene Isomer Formation in Dehydrobromination
The elimination reaction is producing a mixture of alkene regioisomers (e.g., a mixture of 1,1,2,2-tetrafluorobut-1-ene and 1,1,2,2-tetrafluorobut-2-ene).
Troubleshooting Workflow:
References
Technical Support Center: Catalyst Selection and Optimization for 1-Bromo-1,1,2,2-tetrafluorobutane Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-Bromo-1,1,2,2-tetrafluorobutane. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound resulting in low to no yield?
A1: Low yields in these couplings can stem from several factors. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium or nickel catalyst and the accompanying phosphine ligand is critical. Standard catalysts may not be effective for electron-deficient alkyl halides like this compound.
-
Reaction Conditions: Temperature, reaction time, and the exclusion of oxygen and moisture are crucial parameters that require careful optimization.
-
Base Selection: The strength and nature of the base can significantly impact the reaction, particularly in Suzuki-Miyaura couplings where it plays a role in the transmetalation step.
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partners can consume starting materials and reduce the yield of the desired product.
Q2: I am observing a significant amount of hydrodehalogenation byproduct. What are the likely causes and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction where the C-Br bond is cleaved and replaced by a C-H bond. This is often mediated by a palladium-hydride species. To minimize this:
-
Optimize the Base: Some bases are more prone to generating palladium-hydride species. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases such as K₃PO₄.[1]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the hydrodehalogenation reaction.
-
Control Reaction Temperature: Lowering the reaction temperature may help suppress this side reaction, although it might also slow down the desired coupling.
Q3: Homocoupling of my boronic acid (in Suzuki reactions) or organozinc reagent (in Negishi reactions) is a major issue. How can I prevent this?
A3: Homocoupling is often promoted by the presence of oxygen.
-
Ensure Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and coupling partners.
-
Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, they require in-situ reduction which can sometimes favor homocoupling. Using a Pd(0) source directly can sometimes mitigate this issue.
-
Control Reaction Temperature: Elevated temperatures can sometimes promote homocoupling.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
This is a frequent challenge indicating a problem with catalyst activity or the fundamental reaction conditions.
Troubleshooting Workflow for Low Conversion
References
Validation & Comparative
A Comparative Guide to Fluorinating Agents: Evaluating 1-Bromo-1,1,2,2-tetrafluorobutane Against Industry Standards
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorinating agent is a critical decision that profoundly impacts the synthesis of novel chemical entities. The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties, making the choice of reagent a key determinant of reaction efficiency, selectivity, and safety. This guide provides a comparative overview of 1-Bromo-1,1,2,2-tetrafluorobutane and other commonly used fluorinating agents, supported by available experimental data.
Introduction to Fluorinating Agents
Fluorinating agents are essential tools in medicinal chemistry and materials science for the introduction of fluorine atoms into organic molecules. The unique properties of fluorine, such as its high electronegativity and small size, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Common classes of fluorinating agents include nucleophilic and electrophilic sources of fluorine, as well as reagents for fluoroalkylation. This guide focuses on comparing this compound with established reagents like Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and Selectfluor®.
Performance Comparison of Fluorinating Agents
A direct comparison of this compound with other fluorinating agents is challenging due to the limited publicly available data on its specific applications in fluorination reactions. While extensive literature documents the use of DAST, Deoxo-Fluor, and Selectfluor for various transformations, similar experimental data for this compound is not readily found in peer-reviewed journals or chemical databases.
However, we can infer its potential reactivity based on its structure as a bromo-fluoroalkane. Such compounds can potentially act as fluoroalkylating agents. Below is a summary of the characteristics and performance of established fluorinating agents to provide a benchmark for any future evaluation of this compound.
Table 1: Comparison of Deoxyfluorination of Alcohols
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| DAST | Primary Alcohols | Alkyl Fluorides | High | Often low temperatures (-78 °C to rt) | [1] |
| DAST | Secondary Alcohols | Alkyl Fluorides | Good to High | Often low temperatures (-78 °C to rt) | [1] |
| DAST | Tertiary Alcohols | Alkyl Fluorides | Moderate to High | Often low temperatures (-78 °C to rt) | [1] |
| Deoxo-Fluor | Primary, Secondary, Tertiary Alcohols | Alkyl Fluorides | Moderate to Excellent | -78 °C to rt | [2][3] |
| Selectfluor | Secondary and Tertiary Alcohols | Alkyl Fluorides | 67-80 | Photocatalyst, Na₂HPO₄, acetone/water, blue LED | [4][5] |
Table 2: Comparison of Fluorination of Carbonyl Compounds
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| DAST | Aldehydes & Unhindered Ketones | Geminal Difluorides | High | Varies | [1][6] |
| Deoxo-Fluor | Aldehydes & Ketones | Geminal Difluorides | Good to Excellent | Often with catalytic HF | [2][7] |
| Selectfluor | 1,3-Dicarbonyl Compounds | Mono- and Difluorinated Products | Up to 99% | Aqueous media, no catalyst/base | [8][9] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for common fluorinating agents.
Deoxyfluorination of Alcohols with DAST
A solution of the alcohol in an anhydrous aprotic solvent (e.g., CH₂Cl₂) is cooled to -78 °C under an inert atmosphere. DAST (1.1-1.5 equivalents) is added dropwise, and the reaction mixture is stirred at low temperature, then allowed to warm to room temperature. The reaction is quenched by the slow addition of water or a saturated aqueous solution of NaHCO₃. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically performed by column chromatography.[1][6]
Geminal Difluorination of Ketones with Deoxo-Fluor
To a solution of the ketone in an anhydrous solvent (e.g., CH₂Cl₂), Deoxo-Fluor (2-3 equivalents) is added, sometimes with a catalytic amount of ethanol (to generate HF in situ). The reaction is stirred at room temperature or heated, depending on the substrate's reactivity. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is carefully quenched with an aqueous base. The product is extracted, and the organic phase is washed, dried, and concentrated. The crude product is purified by chromatography.[2][7]
Fluorination of 1,3-Dicarbonyl Compounds with Selectfluor
The 1,3-dicarbonyl compound is dissolved in a suitable solvent, often aqueous media. Selectfluor (1.1 equivalents for monofluorination, 2.1 equivalents for difluorination) is added, and the mixture is stirred at room temperature. The reaction time can vary from a few hours to overnight. After the reaction is complete, the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the fluorinated product.[8][9]
Reaction Mechanisms and Workflows
The mechanisms of these fluorinating agents differ significantly, influencing their reactivity and selectivity.
Deoxyfluorination with DAST and Deoxo-Fluor
DAST and Deoxo-Fluor are nucleophilic fluorinating agents that react with alcohols to form an intermediate sulfurane, which then undergoes nucleophilic substitution by fluoride with inversion of stereochemistry (Sₙ2-type mechanism).
References
- 1. DAST - Enamine [enamine.net]
- 2. Deoxofluor - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. scispace.com [scispace.com]
The Strategic Advantage of 1-Bromo-1,1,2,2-tetrafluorobutane in Modern Synthesis
In the landscape of drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely recognized strategy for enhancing pharmacological and physicochemical properties. 1-Bromo-1,1,2,2-tetrafluorobutane emerges as a valuable building block for introducing the 1,1,2,2-tetrafluorobutyl moiety, offering distinct advantages over traditional, non-fluorinated alkylating agents. This guide provides a comparative overview of its performance, supported by general principles of fluorine chemistry and illustrative experimental frameworks.
Enhanced Performance Metrics: A Comparative Overview
While direct, side-by-side comparative studies detailing the performance of this compound against its non-fluorinated analog, 1-bromobutane, in specific cross-coupling reactions are not extensively documented in publicly available literature, the advantages can be inferred from the well-established effects of fluorination. The introduction of the tetrafluorobutyl group is expected to confer enhanced metabolic stability, improved binding affinity, and altered electronic properties to the target molecule.
Below is a table summarizing the expected comparative performance in a hypothetical Suzuki-Miyaura cross-coupling reaction. It is important to note that these are illustrative values based on general principles of fluorine chemistry and not from a specific comparative experiment.
| Parameter | This compound | 1-Bromobutane (Traditional Reagent) | Rationale for Performance Difference |
| Reaction | Aryl Boronic Acid + Reagent | Aryl Boronic Acid + Reagent | Illustrative Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | Standard palladium catalyst |
| Base | K₂CO₃ | K₂CO₃ | Common base for Suzuki coupling |
| Solvent | Toluene/H₂O | Toluene/H₂O | Biphasic solvent system |
| Temperature | 80-100 °C | 80-100 °C | Typical reaction temperature |
| Hypothetical Yield | Moderate to Good | Good to Excellent | The electron-withdrawing nature of the fluorine atoms can sometimes make the C-Br bond less reactive in oxidative addition, potentially leading to slightly lower yields under unoptimized conditions compared to the more electron-rich 1-bromobutane. However, the resulting fluorinated product offers significant downstream advantages. |
| Metabolic Stability of Product | High | Low to Moderate | The strong C-F bonds are resistant to enzymatic degradation (e.g., by Cytochrome P450 enzymes), leading to a longer biological half-life. |
| Lipophilicity of Product | Increased | Moderate | The tetrafluoroalkyl group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and bioavailability. |
| Binding Affinity of Product | Potentially Enhanced | Standard | The polarized C-F bonds can participate in favorable interactions (e.g., orthogonal multipolar interactions) with biological targets, potentially increasing binding affinity and potency. |
Experimental Protocols: A Framework for Application
The following are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. While these protocols are not specific to this compound due to a lack of published examples, they provide a starting point for researchers to develop their own procedures. Optimization of catalyst, ligand, base, and solvent will be crucial for achieving high yields with this specific fluorinated reagent.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl boronic acid with an alkyl bromide.
Materials:
-
This compound (or 1-bromobutane)
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl boronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and degassed water.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the copper-co-catalyzed coupling of a terminal alkyne with an alkyl bromide.
Materials:
-
This compound (or 1-bromobutane)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (2-5 mol%) and CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 equivalents) to the reaction mixture.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Caption: General workflow for Sonogashira cross-coupling.
The Underlying Advantage: A Signaling Pathway Perspective
The decision to use this compound over a traditional reagent is driven by the desired downstream properties of the final compound. This logical relationship can be visualized as a signaling pathway.
Caption: The strategic choice for enhanced drug properties.
analytical methods for confirming the purity of 1-Bromo-1,1,2,2-tetrafluorobutane
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the purity of starting materials and intermediates is paramount. This guide provides a comparative overview of principal analytical methods for confirming the purity of 1-Bromo-1,1,2,2-tetrafluorobutane, a fluorinated hydrocarbon. We will explore the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR) spectroscopy, presenting hypothetical experimental data to illustrate their respective strengths in impurity detection and quantification.
Introduction to Analytical Approaches
The determination of chemical purity requires robust analytical techniques that can separate, identify, and quantify the main component as well as any impurities. For a halogenated and fluorinated compound like this compound, two methods are particularly well-suited:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[1] It is an ideal method for identifying and quantifying volatile and semi-volatile impurities, even at trace levels.[2]
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR) Spectroscopy: Given the presence of fluorine in the target molecule, ¹⁹F NMR is an exceptionally powerful tool.[3] The ¹⁹F nucleus is highly sensitive and has a 100% natural abundance, leading to strong signals and a wide chemical shift range that minimizes signal overlap.[4] q¹⁹F NMR allows for direct quantification of the main compound and any fluorine-containing impurities against a certified internal standard without the need for compound-specific calibration curves.[5]
Comparison of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F NMR (q¹⁹F NMR) |
| Principle | Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.[1] | Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation and absolute quantification of the main compound and fluorine-containing impurities.[6] |
| Sensitivity | High (ppm to ppb levels for many impurities). | Moderate (typically requires higher concentrations than GC-MS for impurity detection).[7] |
| Quantification | Requires calibration curves with authentic standards for each impurity for accurate quantification. | Direct, absolute quantification against an internal standard. |
| Sample Throughput | Relatively high, with typical run times of 20-60 minutes per sample. | High, with acquisition times typically ranging from a few minutes to an hour.[6] |
| Structural Information | Provides mass spectra which can be used to identify compounds by fragmentation patterns and comparison to libraries. | Provides detailed information about the chemical environment of each fluorine atom, aiding in the structural elucidation of unknown impurities.[8] |
Hypothetical Purity Analysis
To illustrate a practical comparison, we present hypothetical data for a batch of this compound with a supplier-stated purity of 95%.[] Potential impurities could arise from the synthesis process, such as isomers, incompletely halogenated precursors, or side-reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Experimental Protocol:
A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is injected into the GC-MS system. The components are separated on a capillary column and detected by a mass spectrometer.
-
Instrumentation: Agilent 7890A GC coupled to a 5975C MS detector.[10]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C (hold for 2 min), ramp at 10°C/min to 200°C (hold for 5 min).
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-300.
Hypothetical GC-MS Data:
| Peak No. | Retention Time (min) | Area (%) | Identification | Key Mass Fragments (m/z) |
| 1 | 4.2 | 0.5 | Isomer (e.g., 2-Bromo-1,1,2,2-tetrafluorobutane) | 209, 129, 79 |
| 2 | 5.8 | 95.2 | This compound | 209, 129, 81, 79 |
| 3 | 7.1 | 2.8 | Over-brominated impurity (e.g., Dibromotetrafluorobutane) | 288, 209, 129 |
| 4 | 8.5 | 1.5 | Unidentified impurity | - |
Quantitative ¹⁹F NMR (q¹⁹F NMR) Analysis
Experimental Protocol:
A precisely weighed sample of this compound and a certified internal standard are dissolved in a deuterated solvent. The ¹⁹F NMR spectrum is acquired with parameters optimized for quantitative analysis.
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Internal Standard: Trifluorotoluene (TFT) of known purity.
-
Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[4]
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all ¹⁹F nuclei).
-
Number of Scans: 16.
Hypothetical q¹⁹F NMR Data:
| Signal | Chemical Shift (ppm) | Integral | Assignment | Moles | Purity (%) |
| 1 | -63.5 | 1.00 | Trifluorotoluene (Internal Standard) | 0.050 | - |
| 2 | -75.2 | 2.05 | -CF₂Br of this compound | 0.051 | 95.5 |
| 3 | -118.9 | 2.05 | -CF₂- of this compound | 0.051 | 95.5 |
| 4 | -78.1 | 0.04 | Impurity A (-CF₂Br) | 0.001 | 1.9 |
| 5 | -121.3 | 0.04 | Impurity A (-CF₂-) | 0.001 | 1.9 |
| 6 | -70.4 | 0.03 | Impurity B (-CF₂Br) | 0.00075 | 1.4 |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of each analytical method.
References
- 1. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
spectroscopic analysis to validate the structure of 1-Bromo-1,1,2,2-tetrafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural validation of 1-Bromo-1,1,2,2-tetrafluorobutane. Due to the limited availability of published experimental spectra for this specific compound, this report leverages predicted spectroscopic data and compares it with a potential isomer, 2-Bromo-1,1,2,2-tetrafluorobutane, to highlight the key distinguishing features in their mass spectrometry and Nuclear Magnetic Resonance (NMR) spectra.
Comparative Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the predicted data for the target compound and a key isomer.
Table 1: Predicted Mass Spectrometry Data
| m/z | Predicted Fragmentation | This compound | 2-Bromo-1,1,2,2-tetrafluorobutane |
| 208/210 | [M]+• (Molecular Ion) | Present (Characteristic 1:1 ratio for Br isotopes) | Present (Characteristic 1:1 ratio for Br isotopes) |
| 129 | [M-Br]+ | Expected | Expected |
| 179/181 | [M-C2H5]+ | Expected | Not Expected |
| 69 | [CF3]+ | Possible | Possible |
| 57 | [C4H9]+ | Not Expected | Possible |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in characteristic M+2 peaks for bromine-containing fragments.[1]
Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | This compound | 2-Bromo-1,1,2,2-tetrafluorobutane |
| -CH₂- | ~2.0-2.5 | Quartet of triplets | Expected | Not Expected |
| -CH₃ | ~1.1 | Triplet | Expected | Expected as a doublet |
| -CHBr- | Not Applicable | Not Applicable | Not Expected | Expected as a quartet |
Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | This compound | 2-Bromo-1,1,2,2-tetrafluorobutane |
| -CBrF₂- | ~110-120 (triplet) | Expected | Not Expected |
| -CF₂- | ~115-125 (triplet) | Expected | Expected |
| -CH₂- | ~30-40 | Expected | Expected |
| -CH₃ | ~10-15 | Expected | Expected |
| -CBrF- | Not Applicable | Not Expected | Expected |
Table 4: Predicted ¹⁹F NMR Data (Solvent: CDCl₃)
| Fluorine Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | This compound | 2-Bromo-1,1,2,2-tetrafluorobutane |
| -CBrF₂- | ~ -60 to -70 | Triplet | Expected | Not Expected |
| -CF₂- | ~ -110 to -120 | Quartet | Expected | Expected as a multiplet |
| -CBrF- | Not Applicable | Not Applicable | Not Expected | Expected as a multiplet |
Experimental Protocols
The following are generalized experimental protocols for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Instrument : A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR : Acquire the spectrum with a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]
-
¹³C NMR : Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon environment. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
-
¹⁹F NMR : Acquire the spectrum with a standard pulse sequence. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).[3] The wide chemical shift range of ¹⁹F NMR provides excellent resolution for different fluorine environments.[3]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via a suitable method such as direct infusion or gas chromatography (GC-MS).
-
Ionization : Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine is a key diagnostic tool.[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion
The structural confirmation of this compound can be achieved through a careful analysis of its mass spectrum and ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted data presented in this guide highlights the key differences that would be expected when comparing it to a potential isomer, 2-Bromo-1,1,2,2-tetrafluorobutane. The distinct fragmentation patterns in mass spectrometry and the unique chemical shifts and coupling patterns in the various NMR spectra provide a robust basis for unambiguous structural assignment. Researchers should follow the outlined experimental protocols to acquire high-quality data for their samples.
References
Comparative Cost-Effectiveness of 1-Bromo-1,1,2,2-tetrafluorobutane in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances synthetic efficiency with economic viability. This guide provides a comparative analysis of the cost-effectiveness of 1-Bromo-1,1,2,2-tetrafluorobutane as a building block in chemical synthesis, with a focus on its application in nucleophilic substitution reactions. This report contrasts its performance and cost with a relevant alternative, 2-(Perfluorobutyl)ethyl iodide, providing experimental data and protocols to inform reagent selection.
Introduction to Fluoroalkylation and Key Reagents
The introduction of fluorinated alkyl chains into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable reagent for introducing the 1,1,2,2-tetrafluorobutyl group. This guide focuses on its utility in nucleophilic substitution reactions, a common method for carbon-carbon bond formation.
As a point of comparison, 2-(Perfluorobutyl)ethyl iodide is examined. Perfluoroalkyl iodides are known to be effective in radical reactions, and their reactivity in nucleophilic substitutions is also of significant interest. The key difference in reactivity between alkyl bromides and iodides often lies in the C-X bond strength, with the C-I bond being weaker and thus generally more reactive than the C-Br bond. This can influence reaction conditions and efficiency.
Comparative Analysis: Nucleophilic Substitution
A common application of alkyl halides in synthesis is the alkylation of soft nucleophiles, such as malonate esters. This reaction, known as the malonic ester synthesis, is a versatile method for the formation of substituted carboxylic acids.
Experimental Protocol: Malonic Ester Synthesis
A representative experimental protocol for the synthesis of a substituted malonic acid diethyl ester using a fluorinated alkylating agent is presented below.
Reaction: Alkylation of Diethyl Malonate
Diagram of the malonic ester synthesis workflow.
Workflow for the synthesis of alkylated malonic esters.
Detailed Methodology for the Synthesis of 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester:
To a solution of diethyl malonate (1.05 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF), sodium hydride (1.05 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The resulting mixture is stirred for one hour at this temperature to ensure complete formation of the enolate. Subsequently, 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane (1.0 equivalent) is added, and the reaction mixture is heated to 100 °C for one hour. After cooling to room temperature, the reaction is quenched by the addition of a dilute aqueous acid solution (e.g., 1N HCl). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The final product is purified by distillation.[1]
Performance and Cost Comparison
To evaluate the cost-effectiveness of this compound, we compare its performance in the malonic ester synthesis with the potential use of 2-(Perfluorobutyl)ethyl iodide.
| Reagent | Typical Reaction Type | Reported Yield (%) | Price (USD/g) | Cost per Mole of Product (USD) (Assuming 100% yield for calculation simplicity) |
| 1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane | Nucleophilic Substitution | 74[1] | Inquire | Inquire |
| 2-(Perfluorobutyl)ethyl iodide | Nucleophilic Substitution / Radical Addition | Not specified for comparable reaction | ~
| Variable |
Note: The price for this compound is available upon inquiry from suppliers.[] The cost per mole of product is a theoretical calculation and will vary based on actual yield and reagent pricing.
Discussion of Cost-Effectiveness
The direct comparison of cost-effectiveness is challenging without a specific yield for the reaction with 2-(Perfluorobutyl)ethyl iodide under identical conditions. However, some key considerations can be drawn:
-
Reactivity: Perfluoroalkyl iodides are generally more reactive than their bromide counterparts due to the weaker carbon-iodine bond. This could potentially lead to milder reaction conditions, shorter reaction times, and possibly higher yields, which would contribute to better overall cost-effectiveness.
-
Reagent Cost: Based on available data, 2-(Perfluorobutyl)ethyl iodide has a listed price, which allows for a more direct cost calculation. The price of this compound needs to be obtained from suppliers for a direct comparison.
-
Synthetic Route: The choice of reagent can also be influenced by the preceding and subsequent steps in a synthetic sequence. The presence of a bromine or iodine atom in the final product may be desirable for further transformations, influencing the choice of the starting material.
Logical Relationship of Reagent Selection
The decision-making process for selecting an appropriate fluoroalkylating agent involves a balance of several factors.
Factors influencing the selection of a fluoroalkylating agent.
Conclusion
This compound is a viable reagent for the introduction of the tetrafluorobutyl moiety via nucleophilic substitution, with demonstrated utility in reactions like the malonic ester synthesis. While a direct, quantitative cost-effectiveness comparison with 2-(Perfluorobutyl)ethyl iodide is contingent on obtaining specific pricing and comparable reaction yield data, this guide provides a framework for researchers to make an informed decision. The higher reactivity of the iodide analogue may offer advantages in terms of reaction conditions and efficiency, which could offset a potentially higher initial reagent cost. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired reaction type, scale, and economic constraints. Researchers are encouraged to perform small-scale trials to evaluate both reagents under their specific reaction conditions to determine the most cost-effective solution for their synthetic goals.
References
mechanistic studies to confirm the reaction pathway of 1-Bromo-1,1,2,2-tetrafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the plausible reaction pathways for 1-Bromo-1,1,2,2-tetrafluorobutane, focusing on mechanistic studies and supporting experimental data from analogous chemical systems. Given the limited direct research on this specific molecule, this document extrapolates from well-established principles of organic chemistry governing halogenated alkanes to predict its reactivity. We will explore the competition between elimination and substitution reactions, comparing the influence of different reagents and conditions on the reaction outcome.
Plausible Reaction Pathways
The reactivity of this compound is dominated by the presence of the carbon-bromine bond and the influence of the adjacent electron-withdrawing fluorine atoms. The two most probable reaction pathways upon treatment with a base or nucleophile are dehydrobromination (an elimination reaction) and nucleophilic substitution.
Pathway 1: Dehydrobromination (Elimination Reaction)
Dehydrohalogenation is a common reaction for haloalkanes and results in the formation of an alkene.[1] This process involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms.[2] For this compound, this would lead to the formation of 1,1,2,2-tetrafluoro-1-butene.
The most probable mechanism for this transformation is the E2 (bimolecular elimination) mechanism. This is a single, concerted step where the base removes a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously with the formation of the double bond and the departure of the bromide ion.[3][4] The reaction requires an anti-periplanar arrangement of the hydrogen and the bromine atoms.[4]
Key Factors Favoring Dehydrobromination:
-
Strong, non-nucleophilic bases: Bulky bases like potassium tert-butoxide [(CH₃)₃COK] favor elimination over substitution by sterically hindering attack at the carbon atom.[5]
-
High temperatures: Higher temperatures generally favor elimination over substitution.[6]
-
Solvent: The use of a less polar solvent, such as ethanol, promotes elimination.[6][7]
Pathway 2: Nucleophilic Substitution
In a nucleophilic substitution reaction, the nucleophile replaces the bromine atom. With a strong, small nucleophilic base like sodium hydroxide in an aqueous solution, some formation of 1,1,2,2-tetrafluorobutan-1-ol could occur, likely via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[8]
In the Sₙ2 mechanism, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group, resulting in an inversion of stereochemistry.[8] However, for secondary haloalkanes, the Sₙ2 pathway faces steric hindrance, and competition from elimination is significant.[6] The presence of bulky fluorine atoms near the reaction center further influences this competition.
Key Factors Favoring Nucleophilic Substitution:
-
Strong, non-bulky nucleophiles: Hydroxide (OH⁻) or cyanide (CN⁻) ions.[9]
-
Polar aprotic solvents: Solvents like acetone or DMSO can favor Sₙ2 reactions.
-
Lower temperatures: Lowering the reaction temperature generally favors substitution over elimination.[6]
Comparison of Reaction Conditions and Alternatives
The choice of reagents and reaction conditions is critical in directing the reaction of this compound towards either elimination or substitution.[10] A summary of these competing pathways is presented below.
Data Presentation: Comparison of Reagents for Dehydrobromination
| Reagent/Condition | Base Type | Expected Major Product | Expected Minor Product(s) | Rationale |
| Potassium Hydroxide (KOH) in Ethanol | Strong, Unhindered | 1,1,2,2-Tetrafluoro-1-butene | 1,1,2,2-Tetrafluorobutan-1-ol | Strong base in ethanol favors elimination, but some substitution may occur. |
| Potassium tert-butoxide (t-BuOK) in tert-butanol | Strong, Bulky | 1,1,2,2-Tetrafluoro-1-butene | Negligible Substitution | The bulky base sterically disfavors the Sₙ2 substitution pathway, leading to almost exclusive elimination.[5] |
| Sodium Hydroxide (NaOH) in Water/DMSO | Strong, Nucleophilic | 1,1,2,2-Tetrafluorobutan-1-ol | 1,1,2,2-Tetrafluoro-1-butene | Aqueous conditions and a small, strong nucleophile favor the substitution pathway.[6] |
| Palladium Catalyst with a base | Alternative Method | 1,1,2,2-Tetrafluoro-1-butene | None | Palladium-catalyzed methods can achieve dehydrohalogenation under mild conditions via β-hydride elimination, offering high selectivity for the olefin product.[11] |
Experimental Protocols
The following are proposed experimental protocols for investigating the dehydrobromination of this compound and analyzing the products.
Protocol 1: Dehydrobromination of this compound
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add 20 mL of absolute ethanol, followed by the slow addition of powdered potassium hydroxide (KOH) (1.5 eq).
-
Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.
-
Extraction: The product is a volatile gas or low-boiling liquid. The product can be collected in a cold trap or extracted with a low-boiling point solvent like diethyl ether if it remains in the aqueous phase.
-
Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation.
Protocol 2: Product Analysis by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the final product in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Data Analysis: Identify the components by comparing their retention times and mass spectra with known standards or spectral libraries.[12] Quantify the relative amounts of starting material, alkene product, and any substitution byproducts by integrating the peak areas in the chromatogram.
Conclusion
References
- 1. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]
- 12. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
literature review comparing the applications of various bromo-fluoroalkanes
An Objective Comparison of Bromo-fluoroalkane Applications in Research and Industry
This guide provides a comparative literature review of various bromo-fluoroalkanes, detailing their applications across fire suppression, medicine, and organic synthesis. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key processes.
Fire Suppression Agents: The Halon Family
Bromo-fluoroalkanes, commercially known as Halons, were once the gold standard in fire suppression due to their high efficacy and low toxicity.[1][2] They are clean, electrically non-conductive agents that leave no residue, making them ideal for protecting sensitive equipment.[1][3] Their primary mechanism of action is chemical inhibition, where bromine radicals catalytically interrupt the chain reaction of combustion.[2][4] However, their significant ozone-depleting potential (ODP) led to a global production phase-out under the Montreal Protocol.[1][2]
Performance Comparison of Key Halons
The two most prominent members of this class were Halon 1301 (Bromotrifluoromethane, CBrF₃) and Halon 1211 (Bromochlorodifluoromethane, CBrClF₂). Halon 1301 was primarily used in total flooding systems for enclosed spaces, while Halon 1211 was the agent of choice for portable streaming extinguishers.[2][3]
| Property | Halon 1301 (CBrF₃) | Halon 1211 (CBrClF₂) | Reference Compound: 2-BTP |
| Primary Application | Total Flooding Systems | Portable "Streaming" Extinguishers | Halon Replacement Candidate |
| Boiling Point | -57.8 °C | -3.7 °C | 33-35 °C |
| Mechanism | Primarily Chemical Inhibition | Primarily Chemical Inhibition | Chemical Inhibition |
| Typical Extinguishing Conc. | ~5% v/v (for Class B fires) | N/A (Streaming Agent) | Lower than Halon 1301[4] |
| Ozone Depletion Potential | High (~10-16) | High (~3) | Low |
| Safety for Occupied Spaces | Considered safe at typical extinguishing concentrations.[1][3] | Use requires care in confined spaces due to toxicity.[2] | Under evaluation |
Table 1: Comparative properties of Halon 1301, Halon 1211, and a modern replacement candidate, 2-bromo-3,3,3-trifluoropropene (2-BTP).
Mechanism of Fire Suppression
Halons extinguish fires not primarily by cooling or smothering (displacing oxygen), but by interfering with the chemical reaction of the fire. At high temperatures, the C-Br bond breaks, releasing bromine radicals (Br•) which are highly effective at scavenging the hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire's chain reaction.
Inhalational Anesthetics: Halothane
2-Bromo-2-chloro-1,1,1-trifluoroethane, widely known as Halothane, was a groundbreaking inhalational general anesthetic introduced in the 1950s.[5] It is a potent, nonflammable, and non-irritating agent, which made it a common choice for inducing anesthesia, especially in pediatrics.[6] However, its use in developed countries has been largely superseded by newer agents with more favorable side-effect profiles and faster recovery times.[6]
Comparative Anesthetic Properties
The clinical performance of an inhalational anesthetic is primarily defined by two key parameters: the Minimum Alveolar Concentration (MAC) and the blood/gas partition coefficient.
-
MAC is the concentration of the anesthetic in the lungs that is needed to prevent movement in 50% of patients in response to a surgical stimulus. It is an inverse measure of potency (lower MAC = higher potency).[5][7]
-
Blood/Gas Partition Coefficient describes the solubility of the anesthetic in the blood. Agents with lower solubility (lower coefficient) do not accumulate in the blood as much, leading to a faster onset of and recovery from anesthesia.[7]
| Agent | Chemical Structure | MAC (%) | Blood/Gas Partition Coefficient | Key Characteristics |
| Halothane | Halogenated Alkane | 0.75[6] | 2.4[8] | High potency, slow onset/recovery, moderate muscle relaxation.[6] |
| Isoflurane | Halogenated Ether | ~1.2[5] | 1.4 - 1.45[9] | Pungent odor, moderate onset/recovery. |
| Sevoflurane | Halogenated Ether | ~2.0[5] | 0.65 - 0.74[8][9] | Sweet-smelling, rapid onset/recovery, good for inhalation induction. |
| Desflurane | Halogenated Ether | ~6.0[5] | 0.42 - 0.57[8][9] | Very rapid onset/recovery, requires a special heated vaporizer. |
Table 2: Comparison of pharmacokinetic and pharmacodynamic properties of Halothane and modern volatile anesthetics.
Proposed Mechanism of Anesthetic Action
The exact mechanism of volatile anesthetics is not fully elucidated but is understood to involve modulation of synaptic transmission at multiple sites in the central nervous system.[10][11] A key theory is that these agents enhance the activity of inhibitory ion channels while suppressing excitatory channels.[10][12] This leads to hyperpolarization of neurons, reducing their ability to fire and thus producing the state of general anesthesia.[12]
Reagents in Organic Synthesis
Bromo-fluoroalkanes are valuable reagents for introducing fluorine-containing motifs into organic molecules, a critical strategy in the development of pharmaceuticals and agrochemicals. The presence of fluorine can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity.
A. Trifluoromethylation using Bromotrifluoromethane (CBrF₃)
Bromotrifluoromethane is a precursor for generating the trifluoromethyl (CF₃) group, a common substituent in medicinal chemistry. One effective method is the electrochemical activation of CBrF₃.[13]
This protocol describes the trifluoromethylation of an aromatic aldehyde using a sacrificial zinc anode, adapted from literature procedures.[13]
-
Apparatus Setup: A divided electrochemical cell is used, with a nickel foam cathode and a zinc plate anode. The compartments are separated by a porous glass frit.
-
Reagent Preparation: The cathodic compartment is charged with the aldehyde substrate (e.g., benzaldehyde, 1.0 eq) and a supporting electrolyte (e.g., Bu₄NBr, 0.1 eq) in a solvent such as dimethylformamide (DMF).
-
Reaction Execution: The solution is saturated with bromotrifluoromethane gas. A constant current is applied (e.g., 0.1 A) at room temperature. The reaction progress is monitored by gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
| Substrate Class | Typical Yield | Reaction Conditions |
| Aromatic Aldehydes | Excellent | Zn anode, Ni cathode, DMF, CBrF₃, constant current |
| Aliphatic Aldehydes | Excellent | Zn anode, Ni cathode, DMF, CBrF₃, constant current |
| Ketones | Moderate to Good | Zn anode, Ni cathode, DMF, CBrF₃, constant current |
Table 3: Summary of electrochemical trifluoromethylation performance.[13]
B. Bromo-fluoroalkylation using Dibromofluoromethane (CHBr₂F)
The synthesis of 1-bromo-1-fluoroalkanes, valuable fluorinated building blocks, can be achieved through the photoredox-catalyzed addition of dibromofluoromethane to unactivated alkenes.[14] This method offers a direct and efficient route to these useful intermediates.[15]
This protocol is based on the visible-light-mediated addition of CHBr₂F to an alkene.[14]
-
Apparatus Setup: A reaction vessel (e.g., a Schlenk tube) is equipped with a magnetic stir bar. The reaction is typically irradiated with a blue LED lamp.
-
Reagent Preparation: To the reaction vessel under an inert atmosphere (e.g., argon), add the alkene (1.0 eq), dibromofluoromethane (CHBr₂F, ~2.0 eq), the photoredox catalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, ~1-2 mol%), and the appropriate solvent (e.g., THF).
-
Reaction Execution: The mixture is stirred and irradiated with blue light at room temperature for a specified time (e.g., 12-24 hours).
-
Workup and Purification: After the reaction, the solvent is removed in vacuo, and the residue is purified directly by column chromatography on silica gel to yield the 1-bromo-1-fluoroalkane product.
| Component | Specification | Role |
| Bromo-fluoroalkane | Dibromofluoromethane (CHBr₂F) | Radical Precursor |
| Substrate | Unactivated Alkene | Radical Acceptor |
| Catalyst | [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | Photoredox Catalyst |
| Energy Source | Blue LED (λ ≈ 450 nm) | Catalyst Excitation |
| Solvent | Tetrahydrofuran (THF) | Reaction Medium / H-atom source |
Table 4: Key components for the photoredox-catalyzed synthesis of 1-bromo-1-fluoroalkanes.[14]
References
- 1. ozone.unep.org [ozone.unep.org]
- 2. skybrary.aero [skybrary.aero]
- 3. ozone.unep.org [ozone.unep.org]
- 4. researchgate.net [researchgate.net]
- 5. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 6. Halothane - Wikipedia [en.wikipedia.org]
- 7. Blood–gas partition coefficient - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Blood/Gas partition coefficients for isoflurane, sevoflurane, and desflurane in a clinically relevant patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhalational Anesthetic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhaled Anesthetics: Mechanisms of Action | Anesthesia Key [aneskey.com]
- 12. clinicalpub.com [clinicalpub.com]
- 13. researchgate.net [researchgate.net]
- 14. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Performance Evaluation of 1-Bromo-1,1,2,2-tetrafluorobutane: A Guide Based on Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1,1,2,2-tetrafluorobutane is a fluorinated organic compound with potential applications as a building block in organic synthesis, particularly for the introduction of the 1,1,2,2-tetrafluorobutyl moiety. This guide aims to provide a comparative overview of its expected performance in various reaction types based on the general principles of fluoroalkane chemistry. However, a comprehensive search of scientific literature and patent databases did not yield specific experimental data for this compound. Therefore, this guide will draw comparisons with structurally similar and more extensively studied fluoroalkyl bromides to predict its reactivity and potential applications.
Predicted Reactivity and Performance in Key Reaction Types
Due to the strong electron-withdrawing nature of the fluorine atoms, the carbon-bromine bond in this compound is expected to be polarized, making the bromine atom a good leaving group in nucleophilic substitution reactions and the molecule susceptible to radical formation.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the reactivity of alkyl halides typically follows the trend R-I > R-Br > R-Cl > R-F. The carbon-bromine bond is weaker than the carbon-fluorine bond, making bromide a better leaving group. The presence of four fluorine atoms on the adjacent carbons will have a significant impact on the reaction mechanism and rate.
Expected Performance: this compound is anticipated to undergo nucleophilic substitution with a variety of nucleophiles, such as amines, alkoxides, and thiolates. The strong inductive effect of the tetrafluoroethyl group will likely influence the reaction kinetics.
Comparison with Alternatives: Compared to non-fluorinated bromoalkanes, the reaction rate might be altered. For instance, while the C-Br bond is activated, steric hindrance from the bulky tetrafluoroethyl group could play a role. In comparison to other fluoroalkyl bromides, its reactivity would be expected to be in a similar range, though specific substrate-reagent interactions would be crucial.
A detailed experimental protocol for a typical nucleophilic substitution is provided below as a general guideline.
Radical Reactions
Fluoroalkyl bromides are known precursors for fluoroalkyl radicals, which are valuable intermediates in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These radicals can be generated under various conditions, including photolytic, thermolytic, or using radical initiators.
Expected Performance: this compound is expected to be a viable source of the 1,1,2,2-tetrafluorobut-1-yl radical. This radical could then participate in addition reactions to alkenes and alkynes, or in cross-coupling reactions.
Comparison with Alternatives: The stability and reactivity of the generated radical will be influenced by the fluorine substituents. Compared to non-fluorinated alkyl radicals, the 1,1,2,2-tetrafluorobut-1-yl radical is expected to be more electrophilic. Its performance in addition reactions would need to be empirically determined and compared with other fluoroalkyl radical precursors like perfluoroalkyl iodides, which are more commonly used.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) are powerful tools for C-C bond formation. Fluoroalkyl halides can participate in these reactions, though they can sometimes be challenging substrates.
Expected Performance: this compound could potentially be used in cross-coupling reactions to introduce the tetrafluorobutyl group onto aromatic or vinylic systems. The success of such reactions would heavily depend on the choice of catalyst, ligand, and reaction conditions.
Comparison with Alternatives: Compared to their non-fluorinated counterparts, fluoroalkyl bromides often require more specialized catalytic systems to achieve high yields. The performance would need to be compared against other methods of introducing fluoroalkyl groups, such as using organometallic reagents bearing the fluoroalkyl moiety.
Data Presentation
As no specific quantitative data for this compound could be located in the available literature, a comparative data table cannot be provided at this time. Researchers are encouraged to perform initial screening experiments to determine the optimal conditions and yields for their specific applications.
Experimental Protocols
The following are generalized experimental protocols for key reaction types. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Nucleophilic Substitution
Reaction: General synthesis of a 1,1,2,2-tetrafluorobutyl-substituted compound.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Base (e.g., Potassium carbonate or Triethylamine)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus (if necessary)
-
Standard work-up and purification equipment
Procedure:
-
In a clean, dry reaction vessel, dissolve the nucleophile and the base in the chosen solvent.
-
With stirring, add this compound to the mixture. The molar ratio of nucleophile to the bromo-compound is typically between 1:1 and 1.2:1.
-
The reaction mixture is stirred at room temperature or heated to a temperature determined by preliminary experiments (e.g., 50-80 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the base and any inorganic byproducts. This typically involves partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography or distillation.
Visualizations
The following diagrams illustrate a generalized experimental workflow and a logical relationship for the reactivity of this compound.
Caption: Generalized workflow for a nucleophilic substitution reaction.
Caption: Potential reaction pathways for this compound.
Conclusion
Safety Operating Guide
Proper Disposal of 1-Bromo-1,1,2,2-tetrafluorobutane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1-Bromo-1,1,2,2-tetrafluorobutane
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing risk.
Immediate Safety Protocols
This compound is classified as a flammable liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Protective Clothing: A lab coat or chemical-resistant suit should be worn.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a properly fitted respirator is necessary.[2]
Safe Handling:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid breathing in fumes, mists, sprays, or vapors.[1]
-
Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[1][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| GHS Classification | Flammable Liquid 4, Skin Irritant 2, Eye Irritant 2A, STOT SE 3 |
| Hazard Statements | H227, H315, H319, H335 |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory tract irritation)
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5]
-
Waste Collection:
-
Collect all waste materials containing this compound, including contaminated personal protective equipment (PPE), absorbent materials from spills, and empty or partially used containers, in a designated hazardous waste container.[5]
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Provide a clear description of the contents.[5]
-
-
Waste Storage:
-
Ensure the hazardous waste container is tightly sealed.
-
Store the sealed container in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials.[5]
-
-
Arranging for Disposal:
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][6]
-
Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 1-Bromo-1,1,2,2-tetrafluorobutane
For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 1-Bromo-1,1,2,2-tetrafluorobutane in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and maintaining a secure research environment.
Hazard Summary
This compound is classified as a substance that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] In its liquid form, it is considered flammable. Therefore, proper handling and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should also be used.[2] |
| Skin | Protective Gloves and Clothing | Handle with gloves, which must be inspected prior to use.[1] Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory | Full-Face Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks.
Engineering Controls and Ventilation:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[2]
Donning Personal Protective Equipment:
-
Before handling the chemical, put on all required PPE as outlined in the table above.
-
Inspect all PPE for any signs of damage before use.
Chemical Handling:
-
Avoid direct contact with skin and eyes.[3]
-
Do not breathe in fumes, mist, spray, or vapors.[2]
-
Use non-sparking tools and follow proper grounding procedures to prevent static electricity.[2]
-
Keep the container tightly closed when not in use.[1]
Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling.[3]
-
Contaminated clothing should be removed and laundered before reuse.[3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops.[4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Ingestion | Clean mouth with water and seek medical attention.[4] |
| Spill | In case of a spill, soak up with inert absorbent material (e.g., sand, silica gel) and dispose of as hazardous waste.[4] Remove all sources of ignition and take precautionary measures against static discharges.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
-
Container Disposal: Do not reuse empty containers. Puncture and dispose of them in a designated landfill, if permissible by local regulations.
Logical Relationship of PPE Selection
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
